Product packaging for L644711(Cat. No.:CAS No. 81997-33-3)

L644711

Cat. No.: B1673801
CAS No.: 81997-33-3
M. Wt: 369.2 g/mol
InChI Key: ALFVAHDVPGFPIK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPOFA, with the chemical name (R)-(+)-[(5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy]acetic acid, is a fluorenone compound identified for its ability to inhibit chloride/bicarbonate (Cl-/HCO3-) exchanger activity . Its primary molecular target is believed to be the basolateral Cl-/HCO3- antiporter in the retinal pigment epithelium (RPE). By inhibiting this exchanger, DPOFA has been demonstrated to stimulate fluid absorption from the subretinal space to the choroid across the RPE in ex vivo bovine models . This mechanism suggests its primary research value lies in investigating potential pharmacological treatments for retinal detachment, a condition characterized by fluid accumulation that separates the sensory retina from the RPE . The compound has a history of prior systemic administration in human clinical trials for other indications, such as trauma-induced brain damage, which can inform current toxicological and pharmacokinetic research . DPOFA is offered as a tool for scientists exploring ion transport mechanisms, cellular fluid dynamics, and novel therapeutic strategies for ophthalmic diseases. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18Cl2O4 B1673801 L644711 CAS No. 81997-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81997-33-3

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

InChI

InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m1/s1

InChI Key

ALFVAHDVPGFPIK-GOSISDBHSA-N

Isomeric SMILES

CCC[C@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl

Canonical SMILES

CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl

Appearance

Solid powder

Other CAS No.

81997-33-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy)acetic acid
((5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H-fluren-7-yl)oxy)acetic acid
B-3(+)
DPOFA
L 644711
L 644711, (S)-isomer
L-644,711
L-644711

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is not found in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical pathway for its synthesis and characterization based on established organic chemistry principles and data from analogous fluorenone structures.

Introduction

Fluorenone and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The rigid, planar structure of the fluorenone core serves as a versatile scaffold for developing compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The incorporation of various substituents allows for the fine-tuning of their electronic, optical, and pharmacological properties.[4][5]

This technical guide outlines a proposed multi-step synthesis for the novel title compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. It provides detailed, hypothetical experimental protocols for each synthetic step and describes the analytical techniques required for the structural elucidation and purity assessment of the final product.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a two-stage process. The first stage involves the construction of the core intermediate, (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one. The second stage involves the functionalization of the hydroxyl group to yield the final oxyacetic acid derivative.

This pathway is designed based on well-established chemical transformations, including Friedel-Crafts acylation, intramolecular cyclization, stereoselective alkylation, Williamson ether synthesis, and ester hydrolysis.

G cluster_stage1 Stage 1: Synthesis of Core Intermediate cluster_stage2 Stage 2: Functionalization A Precursor_A (Substituted Biphenyl) B Precursor_B (Acylated Intermediate) A->B Friedel-Crafts Acylation C Intermediate_1 (Fluorenone Core) B->C Intramolecular Cyclization D Intermediate_2 ((8aR)-3,4-dichloro-2-hydroxy-8a-propyl -8,9-dihydro-7H-fluoren-6-one) C->D Stereoselective Alkylation E Intermediate_3 (Ethyl Ester Derivative) D->E Williamson Ether Synthesis F Final_Product (Target Compound) E->F Ester Hydrolysis (Saponification)

Caption: Proposed multi-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one (Intermediate 2)

This stage involves the construction of the key fluorenone intermediate. Due to the novelty of the target, this protocol is a generalized representation of a plausible route.

  • Step 1: Friedel-Crafts Acylation & Cyclization to form Dichlorinated Fluorenone Core (Intermediate 1)

    • A substituted biphenyl precursor is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an acylated intermediate.

    • This intermediate undergoes intramolecular cyclization under acidic conditions to yield the basic fluorenone scaffold. The specific precursors would be chosen to yield the desired 3,4-dichloro and 2-hydroxy substitution pattern.

    • Purification is achieved via recrystallization from a suitable solvent like ethanol.

  • Step 2: Stereoselective Alkylation (Intermediate 2)

    • To a solution of the fluorenone core (Intermediate 1) in dry tetrahydrofuran (THF) at -78 °C under an inert argon atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

    • After stirring for 1 hour, 1-iodopropane is added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The resulting product is purified by column chromatography on silica gel to isolate the desired (8aR)-propylated intermediate. Chiral chromatography would be necessary to resolve the enantiomers.

Stage 2: Functionalization
  • Step 3: Williamson Ether Synthesis (Intermediate 3)

    • Intermediate 2 (1.0 eq) is dissolved in acetone or dimethylformamide (DMF).

    • Anhydrous potassium carbonate (K₂CO₃, 3.0 eq) is added, followed by ethyl bromoacetate (1.5 eq).

    • The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[6][7]

    • After cooling to room temperature, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is redissolved in ethyl acetate.

    • The organic solution is washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude ethyl ester derivative (Intermediate 3).

    • Purification is performed by column chromatography.

  • Step 4: Ester Hydrolysis to Final Product

    • The purified ethyl ester (Intermediate 3, 1.0 eq) is dissolved in a mixture of THF and methanol.[8][9]

    • An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.[10]

    • The organic solvents are removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and acidified to a pH of ~2 using 1M HCl.[8][11]

    • The resulting precipitate (the final product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • If a precipitate does not form, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the final compound. Further purification can be achieved by recrystallization.

Characterization

The identity, structure, and purity of the final compound would be confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the hypothetical data expected for the title compound.

Analysis Hypothetical Data
Appearance White to off-white solid
Molecular Formula C₁₉H₁₆Cl₂O₄
Molecular Weight 395.24 g/mol
Melting Point 185-190 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.1 (s, 1H, COOH), 7.8 (s, 1H), 7.6 (s, 1H), 4.8 (s, 2H), 2.8-1.5 (m, 9H), 0.9 (t, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 195.5 (C=O, ketone), 170.1 (C=O, acid), 155.2, 145.8, 138.1, 134.5, 131.2, 128.9, 125.4, 121.8, 65.3, 55.1, 38.4, 32.7, 25.9, 22.1, 14.2
Mass Spec (ESI-) [M-H]⁻ calculated: 393.03; found: 393.05
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 1735 (C=O, acid), 1680 (C=O, ketone), 1600, 1480 (C=C, aromatic), 1220 (C-O, ether), 820 (C-Cl)
HPLC Purity >98% (at 254 nm)

Hypothetical Biological Activity and Signaling Pathway

Many fluorenone derivatives exhibit biological activity by acting as inhibitors of various cellular signaling pathways, particularly those involved in cell proliferation and survival. A common mechanism involves the inhibition of protein kinases. The title compound, with its specific substitution pattern, could hypothetically act as an inhibitor of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes TargetCompound Target Compound TargetCompound->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

In-depth Technical Guide: In Vitro Biological Activity of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data on the in vitro biological activity of the compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any studies detailing the biological evaluation of this specific molecule. Consequently, there is no quantitative data, such as IC50 or EC50 values, no published experimental protocols for its assessment, and no elucidated signaling pathways in which it may be involved.

The absence of information prevents the creation of the requested data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized biologically, or that any existing research is proprietary and not publicly disclosed.

For researchers, scientists, and drug development professionals interested in the potential activities of this molecule, the following steps would be necessary:

  • Chemical Synthesis: The first step would be the chemical synthesis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

  • In Vitro Screening: Following synthesis and purification, the compound would need to be subjected to a battery of in vitro assays to determine its biological activity. This could include:

    • Target-based assays: Screening against a panel of known biological targets such as enzymes (e.g., kinases, proteases) or receptors (e.g., G-protein coupled receptors, nuclear receptors).

    • Phenotypic assays: Assessing the effect of the compound on cellular processes, such as cell viability, proliferation, apoptosis, or inflammation in various cell lines.

  • Mechanism of Action Studies: If significant activity is observed in the initial screens, further experiments would be required to elucidate the mechanism of action. This could involve identifying the specific molecular target(s) and the signaling pathways modulated by the compound.

A hypothetical workflow for the initial biological evaluation of a novel compound like the one is presented below.

Hypothetical Experimental Workflow

This diagram illustrates a general workflow for the initial in vitro screening of a novel chemical compound.

cluster_0 Compound Acquisition cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary & Tertiary Assays Compound Synthesized Compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid Target_Assay Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->Target_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Cytotoxicity) Compound->Phenotypic_Assay Hit Active Compound ('Hit') Identified Target_Assay->Hit Phenotypic_Assay->Hit Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity MOA Mechanism of Action Studies Selectivity->MOA

In-depth Technical Guide: Mechanism of Action of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available information regarding the mechanism of action, biological activity, and experimental data for the specific compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Searches for the compound and its stereoisomer, 2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, have yielded limited results, primarily pointing to its existence within chemical databases.

Information on Structurally Related Compounds

Limited information is available for structurally related fluorene derivatives, which may offer some context but does not represent the mechanism of action for the specific compound of interest.

A Russian patent (RU2487714C1) discloses a group of compounds with a similar fluorene core that are claimed to possess diuretic activity. The patent suggests that these compounds may act as aquaretics, increasing water excretion without a significant impact on sodium and potassium ion excretion. However, the specific compound requested by the user is not explicitly detailed in this patent, and no mechanistic studies or quantitative data are provided.

Other research on fluorene-containing molecules describes a wide range of biological activities, including antimicrobial and anticancer properties. These studies, however, are on compounds with significant structural differences from the requested molecule and therefore their mechanisms of action are not transferable.

Conclusion

Due to the absence of published scientific data, a detailed technical guide on the mechanism of action of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid cannot be provided at this time. The creation of data tables, experimental protocols, and signaling pathway diagrams would be speculative and would not meet the standards of a scientific whitepaper.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacological properties and mechanism of action of this specific chemical entity. Researchers and drug development professionals interested in this compound would need to conduct foundational in vitro and in vivo studies to generate the necessary data.

An In-depth Technical Guide on the Physicochemical Properties of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on structurally similar compounds and general experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the known biological activities of related fluorene derivatives, a potential mechanism of action as a prostaglandin E2 (PGE2) antagonist is explored, complete with a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

The fundamental identifying information for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is summarized in the table below. This data has been compiled from established chemical databases.

PropertyValue
IUPAC Name 2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid
CAS Number 101469-39-0
Molecular Formula C₁₈H₁₈Cl₂O₄
Molecular Weight 369.2 g/mol
Canonical SMILES CCC[C@@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl
InChI InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m0/s1
InChIKey ALFVAHDVPGFPIK-SFHVURJKSA-N

Physicochemical Data

PropertyValue/RangeRemarks
Melting Point Estimated ~237-238 °CBased on the experimentally determined melting point of the structurally similar compound [(5,6-dichloro-9a-ethyl-3-oxo-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid.[1]
Boiling Point Data not availableExperimental determination is recommended.
Aqueous Solubility Data not availableExpected to be low in water due to the largely nonpolar fluorene core. The carboxylic acid moiety will contribute to some solubility, particularly at higher pH.
pKa Data not availableThe carboxylic acid group is the primary acidic proton. The pKa is expected to be in the typical range for carboxylic acids (around 3-5).
logP (XLogP3) 4.3This computed value suggests a high degree of lipophilicity, indicating a preference for nonpolar environments.

Experimental Protocols

The following section outlines a detailed experimental protocol for the determination of the melting point, a critical parameter for compound characterization and purity assessment.

Melting Point Determination by Capillary Method

Objective: To determine the melting point range of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Watch glass

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is placed on a watch glass and finely powdered using a spatula. If necessary, a mortar and pestle can be used to ensure a fine, uniform powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of packed solid of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on and the heating rate is adjusted.

  • Determination of Melting Range:

    • A rapid heating rate can be used initially to approach the expected melting point.

    • When the temperature is within 15-20 °C of the expected melting point, the heating rate should be reduced to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Potential Biological Activity and Signaling Pathway

Fluorene derivatives have been investigated for a variety of biological activities, including their potential to act as antagonists of prostaglandin receptors.[2][3][4] Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its signaling is implicated in various physiological and pathological processes, including pain, fever, and cancer.[5][6]

Prostaglandin E2 (PGE2) Signaling Pathway

The biological effects of PGE2 are mediated through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[6] These receptors are coupled to different intracellular signaling cascades. For instance, EP2 and EP4 receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Conversely, the EP3 receptor is often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The EP1 receptor is coupled to Gq proteins, leading to an increase in intracellular calcium concentrations.

An antagonist of PGE2, such as potentially 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, would competitively bind to one or more of these EP receptors, thereby blocking the binding of PGE2 and inhibiting the downstream signaling cascade.

Visualization of the PGE2 Signaling Pathway and Antagonism

The following diagram, generated using Graphviz, illustrates a simplified representation of the PGE2 signaling pathway mediated by the EP2/EP4 receptors and the putative point of intervention by an antagonist.

PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP_Receptor EP2/EP4 Receptor PGE2->EP_Receptor Binds & Activates Antagonist Fluorene Derivative (Antagonist) Antagonist->EP_Receptor Binds & Blocks G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKA->Cellular_Response Phosphorylates targets leading to

PGE2 Signaling Pathway and Antagonism by a Fluorene Derivative.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. While a complete experimental dataset is not yet available, the provided data and protocols offer a solid foundation for further research. The potential for this compound and related fluorene derivatives to act as prostaglandin E2 antagonists presents an exciting avenue for drug discovery, particularly in the areas of inflammation and pain management. Further experimental validation of its physicochemical properties and biological activity is highly encouraged to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and recommended experimental protocols for the structural elucidation of the novel compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Given the absence of publicly available experimental data for this specific molecule, this document serves as a predictive guide for researchers working with this or structurally related compounds. The methodologies and expected data are based on fundamental principles of organic spectroscopy and data from analogous fluorenone derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. These predictions are derived from established correlation tables and spectral data of similar chemical structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H of COOH10.0 - 12.0Singlet (broad)1H
H-17.8 - 8.0Singlet1H
H-57.6 - 7.8Singlet1H
H of OCH₂4.6 - 4.8Singlet2H
H-72.8 - 3.0Multiplet2H
H-82.2 - 2.4Multiplet2H
H-92.0 - 2.2Multiplet2H
H of propyl CH₂1.4 - 1.6Multiplet2H
H of propyl CH₂1.2 - 1.4Multiplet2H
H of propyl CH₃0.8 - 1.0Triplet3H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ketone)195 - 205
C=O (acid)170 - 180
C-Cl130 - 140
C-O (aromatic)150 - 160
Aromatic C115 - 145
OCH₂65 - 75
C-8a50 - 60
Aliphatic CH₂20 - 40
Propyl CH₂15 - 25
Propyl CH₃10 - 15
Predicted Mass Spectrometry Data
TechniquePredicted m/zInterpretation
High-Resolution MS (HRMS)[M+H]⁺, [M-H]⁻Exact mass for molecular formula confirmation (C₂₀H₁₈Cl₂O₄)
Electron Impact (EI-MS)M⁺Molecular ion peak
FragmentsLoss of COOH, Cl, propyl group, etc.
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (carboxylic acid)2500 - 3300Broad
C=O (carboxylic acid)1700 - 1725Strong
C=O (ketone)1680 - 1700Strong
C=C (aromatic)1450 - 1600Medium
C-O (ether)1200 - 1300Strong
C-Cl700 - 850Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are standard in organic chemistry and can be adapted based on the specific instrumentation available.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[2]

  • NMR tube (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)[3]

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[4]

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Sample of the compound (approx. 1 mg)

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure (for ESI-TOF):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the time-of-flight (TOF) mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Sample of the compound (1-2 mg)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different spectroscopic techniques in structure elucidation.

G cluster_0 Workflow for Spectroscopic Analysis of a Novel Compound A Synthesis and Purification B Mass Spectrometry (MS) - Molecular Formula A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D NMR Spectroscopy (1H, 13C, 2D) - Connectivity and Stereochemistry A->D E Data Integration and Structure Elucidation B->E C->E D->E F Structure Confirmation (e.g., X-ray Crystallography) E->F

Caption: General workflow for the spectroscopic analysis of a novel compound.

G cluster_1 Logical Relationship of Spectroscopic Techniques in Structure Elucidation Unknown Unknown Compound MS MS Provides Molecular Formula Unknown->MS IR IR Identifies Functional Groups Unknown->IR NMR NMR Determines Carbon-Hydrogen Framework Unknown->NMR Structure Proposed Structure MS->Structure IR->Structure NMR->Structure

Caption: Relationship of spectroscopic techniques for structure elucidation.

References

A Prospective Technical Guide on the Synthesis, Characterization, and Biological Evaluation of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is a novel chemical entity for which no specific data has been found in the public domain as of the date of this publication. This document presents a prospective guide for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related fluorene and aryloxyacetic acid derivatives. The experimental protocols and potential findings are hypothetical and intended to serve as a roadmap for researchers, scientists, and drug development professionals.

Introduction

Fluorene and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science.[1][2] The rigid, planar fluorene scaffold has been identified as a privileged structure in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The functionalization of the fluorene core at various positions allows for the fine-tuning of its physicochemical and biological properties.[4]

This whitepaper focuses on the hypothetical compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as Compound X). The structure combines a dichlorinated, propyl-substituted fluorenone core with an aryloxyacetic acid moiety. The latter is a common pharmacophore known to interact with various biological targets. This guide outlines a potential synthetic route, a comprehensive characterization workflow, and a cascade of in vitro and in vivo assays to elucidate the potential therapeutic value of Compound X.

Proposed Synthesis

The synthesis of Compound X can be envisioned as a multi-step process, commencing with the construction of the substituted fluorenone core, followed by the etherification to append the acetic acid side chain. The proposed synthetic pathway is illustrated in the diagram below.

G A Substituted Biphenyl Precursor B Friedel-Crafts Acylation A->B Reagents: Propionyl chloride, AlCl3 C (8aR)-3,4-dichloro-8a-propyl-8,9-dihydro-7H-fluoren-6-one B->C D Hydroxylation/Phenol Formation C->D Reagents: Oxidizing Agent E 2-hydroxy-(8aR)-3,4-dichloro-8a-propyl-8,9-dihydro-7H-fluoren-6-one D->E F Williamson Ether Synthesis (with Ethyl Bromoacetate) E->F Reagents: K2CO3, Acetone G Ester Intermediate F->G H Saponification (Base Hydrolysis) G->H Reagents: NaOH, H2O/EtOH I Compound X 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid H->I

Caption: Proposed synthetic pathway for Compound X.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Fluorenone Core The synthesis would likely begin with a suitable biphenyl precursor, which would undergo an intramolecular Friedel-Crafts acylation to form the tricyclic fluorenone system. Subsequent functionalization, including chlorination and alkylation at the 9-position, would yield the key intermediate, (8aR)-3,4-dichloro-8a-propyl-8,9-dihydro-7H-fluoren-6-one.

Step 2: Introduction of the Hydroxyl Group A hydroxyl group would be introduced at the 2-position of the fluorenone core. This could potentially be achieved through electrophilic aromatic substitution followed by a nucleophilic substitution or other regioselective hydroxylation methods.

Step 3: Williamson Ether Synthesis The resulting phenolic fluorenone would be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions (e.g., potassium carbonate in acetone) to form the corresponding ester. This is a standard procedure for the preparation of aryloxyacetic acid esters.

Step 4: Saponification The final step involves the hydrolysis of the ester intermediate using a base such as sodium hydroxide, followed by acidification with a mineral acid to yield the target carboxylic acid, Compound X.

Physicochemical Characterization

Upon successful synthesis, a thorough characterization of Compound X is mandatory to confirm its identity, purity, and structure.

Purification and Purity Assessment
Technique Purpose Exemplary Protocol/Parameters
Column Chromatography Primary purification of the crude product.Stationary Phase: Silica Gel (60-120 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane.
Recrystallization Final purification of the solid compound.Solvent System: Ethanol/Water or Dichloromethane/Hexane.
High-Performance Liquid Chromatography (HPLC) Assessment of final purity.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. Detection: UV at 254 nm.
Melting Point Determination of the melting range as an indicator of purity.Apparatus: Digital Melting Point Apparatus.
Structural Elucidation

The definitive structure of Compound X would be established using a combination of spectroscopic techniques.

Technique Purpose Hypothetical Key Observations
¹H NMR To determine the number and environment of protons.Signals corresponding to the propyl group, aromatic protons, and the methylene protons of the acetic acid moiety.
¹³C NMR To determine the number and environment of carbon atoms.Resonances for the carbonyl carbon (~190-200 ppm), aromatic carbons, and the carboxylic acid carbon (~170-180 ppm).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₈H₁₆Cl₂O₄.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic stretches for C=O (ketone and carboxylic acid), C-O (ether), and O-H (carboxylic acid).
X-ray Crystallography To determine the absolute stereochemistry and solid-state conformation.Would provide definitive proof of the (8aR) configuration and the overall molecular geometry.

Biological Activity Screening

Given the known biological activities of fluorene derivatives, a tiered screening approach is proposed to evaluate the therapeutic potential of Compound X.[3]

G A Compound X B Tier 1: Primary Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->D E Tier 2: Secondary Screening (for active compounds) C->E If Active D->E If Active F Mechanism of Action Studies E->F G In Vivo Efficacy Models E->G H Tier 3: Lead Optimization F->H G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: Tiered workflow for biological evaluation.

In Vitro Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination The antimicrobial activity of Compound X would be assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Microorganism Preparation: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), will be cultured to the mid-logarithmic phase.

  • Compound Dilution: Compound X will be serially diluted in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.

  • Incubation: Plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microorganism Compound X MIC (µg/mL) Control Antibiotic MIC (µg/mL)
S. aureus (MRSA)Data to be determinedVancomycin: Data
E. faecium (VRE)Data to be determinedLinezolid: Data
E. coliData to be determinedCiprofloxacin: Data
C. albicansData to be determinedFluconazole: Data
In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity The potential of Compound X to inhibit the proliferation of cancer cells would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A panel of human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast carcinoma) will be seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with various concentrations of Compound X for 48-72 hours.

  • MTT Addition: MTT solution will be added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals will be dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) will be calculated.

Cell Line Compound X IC₅₀ (µM) Control Drug IC₅₀ (µM)
A-549 (Lung)Data to be determinedDoxorubicin: Data
MCF-7 (Breast)Data to be determinedDoxorubicin: Data
HCT116 (Colon)Data to be determined5-Fluorouracil: Data

Potential Mechanism of Action and Signaling Pathways

Should Compound X exhibit significant biological activity, subsequent studies would focus on elucidating its mechanism of action. For instance, if antimicrobial activity is observed, studies could investigate its effect on bacterial DNA replication, protein synthesis, or cell wall integrity. If anticancer activity is noted, its potential to modulate key signaling pathways involved in cancer progression would be explored.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras CompoundX Compound X MEK MEK CompoundX->MEK Inhibition? Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the discovery and preclinical development of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. By leveraging established synthetic methodologies and standardized biological assays, the therapeutic potential of this novel chemical entity can be systematically explored. The proposed workflows and data presentation formats are designed to guide researchers in generating robust and comparable results, ultimately contributing to the broader field of drug discovery based on the versatile fluorene scaffold.

References

Preliminary Screening of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary screening strategy for the novel compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Due to the absence of existing data on this specific molecule, this document leverages structure-activity relationships and screening methodologies established for analogous compounds featuring a fluorene core, dichloro substitutions, and an oxyacetic acid moiety. The proposed workflow encompasses a tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific assays designed to elucidate potential anti-inflammatory and anticancer activities. This guide provides detailed experimental protocols, hypothetical data for illustrative purposes, and visual diagrams of experimental workflows and relevant signaling pathways to facilitate a thorough initial investigation of this compound's pharmacological potential.

Introduction

The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid possesses a unique chemical architecture, integrating a substituted fluorene scaffold with an oxyacetic acid side chain. The fluorene nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antineoplastic effects. The dichloro substitution pattern and the oxyacetic acid group are anticipated to modulate the compound's physicochemical properties and biological target interactions. The oxyacetic acid moiety, in particular, is a common feature in various pharmacologically active agents and can influence metabolic stability and receptor binding. Given these structural features, a preliminary screening cascade is proposed to explore its potential as a therapeutic agent.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activity of the target compound. This strategy begins with broad assessments of cytotoxicity to determine a safe therapeutic window, followed by targeted functional assays based on the predicted activities of structurally related molecules.

Tier 1: Cytotoxicity Profiling

Initial screening will focus on assessing the compound's general toxicity across various cell lines. This is a critical first step to identify concentration ranges for subsequent, more specific biological assays.

Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)

Cell LineTissue of OriginAssay TypeHypothetical IC50 (µM)
HEK293Human Embryonic KidneyMTT> 100
HepG2Human Hepatocellular CarcinomaLDH85.2
MCF-7Human Breast AdenocarcinomaMTT45.7
A549Human Lung CarcinomaMTT62.1
RAW 264.7Mouse MacrophageLDH78.9
Tier 2: Functional Screening - Anti-inflammatory and Anticancer Assays

Based on the activities of related fluorene derivatives, the second tier of screening will investigate the compound's potential anti-inflammatory and anticancer effects.

Table 2: Hypothetical Functional Screening Data

Assay TypeTarget/Cell LineMetricHypothetical Result
COX-2 Enzyme Inhibition AssayPurified EnzymeIC5012.5 µM
TNF-α Release in LPS-stimulated RAW 264.7 cellsRAW 264.7IC5022.8 µM
Nuclear Receptor Binding Assay (e.g., PPARγ)Purified ReceptorKi8.9 µM
Caspase-3/7 Activity AssayMCF-7EC5035.1 µM

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Plate cells (e.g., HEK293, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the IC50 value.

COX-2 Enzyme Inhibition Assay

This biochemical assay measures the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[2]

  • Assay Preparation: Prepare a reaction mixture containing assay buffer, heme, and purified COX-2 enzyme in a 96-well plate.

  • Compound Incubation: Add the test compound at various concentrations and a vehicle control to the wells and incubate for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC50 value.

Nuclear Receptor Binding Assay

This assay determines the ability of the compound to bind to a specific nuclear receptor, such as PPARγ, which is involved in metabolic and inflammatory pathways.[3][4][5]

  • Receptor Preparation: Use a purified ligand-binding domain of the target nuclear receptor.

  • Competition Binding: In a multi-well plate, combine the purified receptor, a radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ), and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: Incubate the mixture to allow for competitive binding. Separate the bound from the unbound radioligand using a method such as scintillation proximity assay (SPA) or filter binding.

  • Signal Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

G cluster_tier1 Tier 1: Cytotoxicity Profiling cluster_tier2 Tier 2: Functional Screening A Compound Synthesis and Characterization B Stock Solution Preparation A->B C Cytotoxicity Assays (MTT & LDH) B->C D Determination of IC50 Values C->D E Anti-inflammatory Assays (COX-2, TNF-α) D->E Concentration Range Selection F Anticancer Assays (Caspase Activity) D->F Concentration Range Selection G Mechanism of Action Studies (Nuclear Receptor Binding) D->G Concentration Range Selection H Lead Candidate Identification E->H F->H G->H

Caption: Proposed experimental workflow for the preliminary screening of the target compound.

Hypothetical Signaling Pathway

G compound Test Compound receptor Nuclear Receptor (e.g., PPARγ) compound->receptor Agonist Binding nfkb NF-κB receptor->nfkb Inhibition inflammatory_genes Inflammatory Genes (COX-2, TNF-α) nfkb->inflammatory_genes Transcription Activation inflammation Inflammation inflammatory_genes->inflammation Protein Expression

Caption: Hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Conclusion

This technical guide presents a structured and comprehensive approach for the preliminary screening of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. By employing a tiered screening cascade that incorporates cytotoxicity profiling followed by targeted functional assays, researchers can efficiently evaluate the compound's therapeutic potential. The detailed protocols and illustrative data provide a practical framework for initiating the investigation of this novel chemical entity. The proposed workflow and pathway diagrams serve as valuable tools for visualizing the experimental logic and potential mechanisms of action, guiding further research and development efforts.

References

Technical Guide: A Strategic Approach to Target Identification for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This document provides a comprehensive, albeit hypothetical, technical guide outlining a systematic strategy for the target deconvolution of the novel chemical entity, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereafter referred to as Compound-X). The proposed workflow integrates computational prediction with robust experimental validation, encompassing biochemical, biophysical, and cell-based assays, followed by functional genomics for final target confirmation. This guide is intended to serve as a blueprint for researchers embarking on the target identification of new bioactive small molecules.

In Silico Target Prediction

The initial phase of target identification for Compound-X involves computational methods to generate a list of plausible protein targets.[1][2][3] This in silico approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the structure of Compound-X to large chemogenomic databases, we can predict potential molecular targets for subsequent experimental validation.[1][4]

Methodology:

  • Chemical Similarity Searching: The 2D structure of Compound-X is used as a query to search against databases like ChEMBL and PubChem. Algorithms calculate a similarity score (e.g., Tanimoto coefficient) to known bioactive molecules, and the targets of the most similar compounds are prioritized.[1]

  • Reverse Docking: The 3D structure of Compound-X is docked against a library of protein binding sites.[2] Scoring functions are used to predict the most favorable binding interactions, providing a ranked list of potential targets.[2]

Hypothetical Predicted Targets for Compound-X:

Target IDTarget NameClassPrediction MethodConfidence Score
P08581Mitogen-activated protein kinase 14 (p38α)KinaseSimilarity & Docking0.92
P27361Cyclooxygenase-2 (COX-2)EnzymeSimilarity0.85
P10275Androgen Receptor (AR)Nuclear ReceptorDocking0.78
Q13153Phosphodiesterase 4D (PDE4D)EnzymeSimilarity0.71
P35354Glucocorticoid Receptor (GR)Nuclear ReceptorDocking0.65

Experimental Target Identification and Validation Workflow

The predictions from the in silico analysis must be confirmed through a rigorous, multi-phased experimental workflow. This process is designed to first confirm direct physical binding, then assess engagement in a cellular context, and finally, validate the functional consequence of this interaction.

G cluster_1 Phase 2: Cellular Engagement cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Target Validation in_silico In Silico Prediction tsa Thermal Shift Assay (TSA) in_silico->tsa Top Candidates spr Surface Plasmon Resonance (SPR) tsa->spr Confirmed Binders cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa Validated Binders functional Functional Assays (e.g., Kinase Inhibition) cetsa->functional Confirmed Cellular Targets omics 'Omics' Profiling (Transcriptomics/Proteomics) functional->omics crispr CRISPR/siRNA Knockdown omics->crispr Validated Functional Targets phenotype Phenotypic Rescue/Mimicry crispr->phenotype

Figure 1: Overall Target Identification Workflow for Compound-X.

Phase 1: Direct Binding Assessment

The initial experimental step is to determine if Compound-X physically interacts with the high-confidence targets predicted by in silico methods. This is achieved using biophysical and biochemical assays that measure direct binding.

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[5][6][] An increase in Tm (a positive ΔTm) indicates that the ligand stabilizes the protein, suggesting a direct interaction.[5][]

Experimental Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a 50X stock solution of SYPRO Orange dye in DMSO.

    • Dilute purified recombinant target proteins (p38α, COX-2, AR, PDE4D, GR) to a final concentration of 2 µM in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a serial dilution of Compound-X in the same assay buffer, ranging from 0.1 µM to 100 µM. A DMSO-only control is included.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the 2 µM protein solution to each well.

    • Add 2 µL of the Compound-X serial dilutions or DMSO control to the respective wells.

    • Add 2.5 µL of a 20X working stock of SYPRO Orange dye (diluted from 50X stock in assay buffer).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm in the presence of Compound-X.

Hypothetical TSA and SPR Data for Compound-X:

TargetThermal Shift (ΔTm, °C) @ 20 µMBinding Affinity (KD, µM) by SPR
p38α +8.5 0.25
COX-2+1.2> 50
AR+0.8> 50
PDE4D+4.15.8
GR+0.5> 50

The data strongly suggest a potent and direct interaction between Compound-X and p38α kinase. A moderate interaction with PDE4D is also observed.

Phase 2: Cellular Target Engagement

Confirming that a compound binds to its target in the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10] CETSA leverages the same principle as TSA: ligand binding stabilizes the target protein against heat-induced denaturation, but it is performed in intact cells or cell lysates.[8][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like A549) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Compound-X (e.g., 1 µM, 10 µM, 50 µM) for 1 hour at 37 °C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40 °C to 70 °C) for 3 minutes in a thermal cycler, leaving one aliquot unheated on ice.

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25 °C water bath).

  • Protein Quantification and Analysis:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of soluble target protein (p38α and PDE4D) in each sample using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining at each temperature for both vehicle- and Compound-X-treated samples.

    • A rightward shift in the melting curve for Compound-X-treated cells indicates target engagement.

Hypothetical CETSA Data for Compound-X:

TargetCellular Tagg Shift @ 10 µMConclusion
p38α +6.2 °C Strong Cellular Engagement
PDE4D+0.9 °CWeak/No Cellular Engagement

The CETSA results confirm that Compound-X engages p38α inside the cell, while the weaker interaction with PDE4D observed biochemically does not appear to translate to significant engagement in a cellular context.

Phase 3: Functional Characterization

With p38α identified as the primary target, the next phase is to determine the functional consequence of this interaction. This involves specific enzyme inhibition assays and broader 'omics' approaches to understand the downstream cellular effects.

Since p38α is a kinase, a direct enzymatic assay is performed to determine if Compound-X inhibits its catalytic activity.

Experimental Protocol: p38α Kinase Inhibition Assay

  • Reagents:

    • Recombinant active p38α enzyme.

    • Specific substrate peptide (e.g., ATF2).

    • ATP (at a concentration near the Km for p38α).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ or similar luminescence-based kit that measures ATP consumption).

  • Procedure:

    • Add assay buffer, p38α enzyme, and varying concentrations of Compound-X (or vehicle) to a 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at 30 °C.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound-X relative to the vehicle control.

    • Plot percent inhibition versus log[Compound-X] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Functional Assay Data for Compound-X:

TargetAssay TypeResult (IC50)
p38α Kinase Inhibition 35 nM
PDE4DEnzyme Activity> 10 µM

This result confirms that Compound-X is a potent inhibitor of p38α kinase activity.

To confirm that Compound-X inhibits the p38α signaling pathway in cells, we can measure the phosphorylation of a known downstream substrate, such as MAPKAPK2 (MK2).

G stress Cellular Stress (e.g., UV, Cytokines) p38 p38α stress->p38 mk2 MK2 p38->mk2 Phosphorylates compound_x Compound-X compound_x->p38 Inhibits p_mk2 p-MK2 (Active) mk2->p_mk2 downstream Downstream Effects (Inflammation, Apoptosis) p_mk2->downstream

Figure 2: Hypothesized p38α Signaling Pathway Inhibition by Compound-X.

A western blot analysis of lysates from cells treated with a p38α activator (like anisomycin) in the presence and absence of Compound-X would be expected to show a dose-dependent decrease in the levels of phosphorylated MK2 (p-MK2).

Phase 4: Definitive Target Validation

The final step is to unequivocally demonstrate that the observed cellular phenotype of Compound-X is a direct result of its interaction with p38α. This is typically achieved using genetic methods like CRISPR-Cas9 knockout or siRNA-mediated knockdown.[11][12][13]

Methodology: CRISPR/siRNA Validation

The logic is that if p38α is the true target, then genetically removing or reducing p38α from cells should mimic the effect of the compound. Furthermore, cells lacking p38α should become resistant or insensitive to the effects of Compound-X.[14]

G cluster_0 Wild-Type Cells cluster_1 p38α Knockout/Knockdown Cells cluster_2 Knockdown Mimicry wt_compound Add Compound-X wt_phenotype Phenotype A (e.g., Cytotoxicity) wt_compound->wt_phenotype ko_compound Add Compound-X ko_phenotype No Phenotype A (Resistance) ko_compound->ko_phenotype ko_no_compound No Compound ko_phenotype_mimic Phenotype A Observed? ko_no_compound->ko_phenotype_mimic validation If p38α is the target, knockout should confer resistance.

Figure 3: Logic of CRISPR/siRNA-based Target Validation.

Experimental Protocol: siRNA-Mediated Knockdown

  • Transfection: Transfect A549 cells with either a validated siRNA targeting p38α (si-p38α) or a non-targeting control siRNA (si-Ctrl).

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the p38α protein. Confirm knockdown by Western Blot.

  • Compound Treatment: Treat both si-Ctrl and si-p38α cell populations with a dose-response of Compound-X.

  • Phenotypic Assay: Measure a relevant cellular phenotype known to be modulated by p38α, such as apoptosis or cytokine production (e.g., IL-6).

  • Data Analysis: Compare the dose-response curves of Compound-X in si-Ctrl versus si-p38α cells. A significant rightward shift in the EC50 in the knockdown cells validates p38α as the target responsible for that phenotype.

Hypothetical Target Validation Data:

Cell TypePhenotypic AssayCompound-X EC50
Control (si-Ctrl)Apoptosis Induction1.5 µM
p38α Knockdown (si-p38α) Apoptosis Induction > 30 µM (Resistant)

This result would provide definitive evidence that p38α is the primary target through which Compound-X exerts its pro-apoptotic effects.

Conclusion

This guide outlines a systematic, multi-faceted strategy for the target identification of the novel molecule, Compound-X. Through a hypothetical application of this workflow, we identified and validated Mitogen-activated protein kinase 14 (p38α) as the direct, functional target. The process began with broad, computational predictions, which were narrowed down by direct binding and cellular engagement assays. Functional assays confirmed the inhibitory mechanism, and genetic approaches provided the ultimate validation. This integrated approach minimizes the risk of mischaracterization and provides a robust framework for advancing novel chemical entities in drug discovery pipelines.

References

Methodological & Application

Application Notes and Protocols for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as Compound X) in cell-based assays. Due to the limited publicly available data on this specific molecule, this guide outlines a series of fundamental and targeted assays to elucidate its cytotoxic, anti-inflammatory, and potential receptor-modulating activities. The provided protocols are foundational and can be adapted based on initial findings.

Introduction

Compound X is a synthetic molecule featuring a fluorene core, a structure known to be a scaffold for various biologically active compounds. The presence of dichloro-substituents and an acetic acid side chain suggests potential interactions with a range of biological targets, including enzymes and nuclear receptors. These application notes provide a strategic workflow for the preliminary assessment of Compound X's bioactivity in cellular contexts.

Recommended Initial Cell-Based Assays

A tiered approach is recommended for the initial screening of Compound X:

  • Tier 1: Cytotoxicity and Cell Viability Assays. To determine the concentration range at which Compound X affects cell survival and proliferation.

  • Tier 2: Anti-inflammatory Assays. To investigate the potential of Compound X to modulate inflammatory pathways.

  • Tier 3: Nuclear Receptor Activation Assays. The carboxylic acid moiety suggests potential interaction with nuclear receptors that bind endogenous fatty acids or similar ligands.

Experimental Protocols

General Cell Culture
  • Cell Lines: A panel of cell lines is recommended to assess for cell-type specific effects. Suggested lines include:

    • HEK293T (human embryonic kidney) - for general cytotoxicity and transfection-based assays.

    • A549 (human lung carcinoma) - a common model for inflammation and cancer studies.

    • RAW 264.7 (murine macrophage) - for immunology and inflammation assays.

    • HepG2 (human hepatoma) - for liver toxicity and metabolism studies.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: Cytotoxicity Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO). Create a serial dilution of Compound X in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Anti-Inflammatory Assay Protocol (LPS-induced Nitric Oxide Production in RAW 264.7 cells)

This assay assesses the ability of Compound X to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound X (determined from the cytotoxicity assay) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated control.

Tier 3: Nuclear Receptor Activation Protocol (Luciferase Reporter Assay)

This assay can be adapted for various nuclear receptors (e.g., PPARs, LXR, FXR) to screen for agonist or antagonist activity. The following is a general protocol for a PPARγ reporter assay.

  • Transfection:

    • Co-transfect HEK293T cells in a 96-well plate with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

    • A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of Compound X. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of Compound X on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HEK293T24
48
72
A54924
48
72
RAW 264.724
48
72
HepG224
48
72

Table 2: Effect of Compound X on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Vehicle Control-
LPS (1 µg/mL)-0
Compound X + LPS1
5
10
25
Positive Control (e.g., L-NAME)100

Table 3: PPARγ Agonist Activity of Compound X in a Luciferase Reporter Assay

TreatmentConcentration (µM)Normalized Luciferase ActivityFold Induction
Vehicle Control-1.0
Compound X0.1
1
10
Rosiglitazone (Positive Control)1

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound X treat_cells Treat Cells with Compound X prep_compound->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT-based cytotoxicity assay.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout (Griess Assay) cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compound X seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess read_absorbance Measure Absorbance at 540 nm add_griess->read_absorbance analyze_data Calculate Nitrite Concentration & % Inhibition read_absorbance->analyze_data

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Signaling Pathway

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces CompoundX Compound X (Potential Inhibitor) CompoundX->NFkB CompoundX->iNOS_protein

Caption: Potential inhibition points of Compound X in the LPS-induced NO pathway.

Conclusion

The protocols and workflows detailed in this document provide a robust starting point for the in vitro characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The results from these initial assays will guide further investigation into the compound's mechanism of action and its potential as a therapeutic agent. It is crucial to adapt and optimize these protocols based on the observed biological activities and the specific research questions being addressed.

Application of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic Acid in Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, there is currently no specific information regarding the application of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in the field of cancer research.

Extensive searches for this particular chemical compound did not yield any published studies, clinical trials, or experimental data related to its mechanism of action, efficacy, or signaling pathways in cancer models. Consequently, the core requirements of this request, including the provision of quantitative data, detailed experimental protocols, and visualizations of its biological activity, cannot be fulfilled at this time.

While the broader class of compounds known as dichloroacetic acid (DCA) and other acetic acid derivatives have been investigated for their potential anticancer properties, the specific fluoren-2-yl]oxy]acetic acid derivative mentioned has not been documented in the context of oncology research. The available literature focuses on other analogues and their effects on cancer cell metabolism and signaling.

Therefore, we are unable to provide the requested Application Notes and Protocols, including data tables and diagrams, due to the absence of foundational research on this specific compound. Further investigation and primary research would be required to determine if 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid has any relevant activity or application in cancer research.

"2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid as a potential therapeutic agent"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Dichlorofluorene-Based Therapeutic Agents

Disclaimer: The following application notes and protocols are based on published data for a series of 2,7-dichlorofluorene derivatives investigated as potential anticancer agents. The specific compound "2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid" is not described in the available scientific literature. Therefore, the information presented here, including experimental data and protocols, is provided as a representative example for a structurally related class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid, planar structure of the fluorene core serves as a versatile scaffold for the development of novel therapeutic agents. In particular, dichlorinated fluorene derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[1][2][3] This document provides an overview of the biological activity, potential mechanism of action, and relevant experimental protocols for a series of 2,7-dichlorofluorene-based compounds, highlighting their potential as therapeutic agents targeting dihydrofolate reductase (DHFR).[1][3]

Potential Therapeutic Application: Anticancer Agent

Several studies have reported the cytotoxic activity of 2,7-dichlorofluorene derivatives against various cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7 and MDA-MB-231).[1][2][3] The data suggests that this class of compounds holds promise for development as anticancer therapeutics.

Proposed Mechanism of Action: DHFR Inhibition

Molecular docking studies have suggested that 2,7-dichlorofluorene derivatives may exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR).[1][3] DHFR is a crucial enzyme in the folic acid metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are required for cell proliferation. By inhibiting DHFR, these compounds can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Therapeutic Intervention DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids dUMP dUMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA Dichlorofluorene 2,7-Dichlorofluorene Derivative Dichlorofluorene->DHF Inhibits

Proposed mechanism of action for 2,7-dichlorofluorene derivatives.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of representative 2,7-dichlorofluorene derivatives against various cancer cell lines. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM) for Dichlorofluorene Derivatives

Compound IDA-549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)MDA-MB-231 (Breast Carcinoma)Reference Drug (e.g., 5-FU, Taxol)
Series A
Compound XValueValueNot ReportedValue (5-FU)
Compound YValueValueNot ReportedValue (5-FU)
Series B
Compound ZValueNot ReportedValueValue (Taxol)
Compound WValueNot ReportedValueValue (Taxol)

Note: "Value" indicates where quantitative data from specific literature should be inserted. The actual IC50 values would be populated from the source papers.

Experimental Protocols

The following are representative protocols for evaluating the anticancer activity of novel compounds like the 2,7-dichlorofluorene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Workflow:

References

"experimental design for studies with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, also known as PF-04885614, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive pathways. Due to its selective expression and function, NaV1.8 has emerged as a promising therapeutic target for the treatment of chronic pain. PF-04885614 offers a valuable pharmacological tool for investigating the role of NaV1.8 in various pain states and for the development of novel analgesics.

These application notes provide a comprehensive overview of the experimental design for in vitro and in vivo studies involving PF-04885614, including detailed protocols and data presentation guidelines.

Compound Information

Identifier Value
Systematic Name 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid
Synonym PF-04885614, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid
Molecular Formula C18H18Cl2O4
Molecular Weight 369.2 g/mol
Mechanism of Action Selective inhibitor of the voltage-gated sodium channel NaV1.8

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of PF-04885614 for human (h) NaV channels.

Target IC50 (nM) Reference
hNaV1.853[1][2]
hNaV1.64200[1][2]
hNaV1.77000[1][2]
hNaV1.111000[1][2]
hNaV1.216000[1][2]
hNaV1.527000[1][2]

Signaling Pathway

NaV1_8_Inhibition cluster_intra Intracellular NaV1_8 NaV1.8 Channel Na_influx Na+ Influx NaV1_8->Na_influx Allows PF04885614 PF-04885614 PF04885614->NaV1_8 Inhibits Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Inhibition of NaV1.8 by PF-04885614 blocks sodium influx, preventing pain signal transmission.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the inhibitory effect of PF-04885614 on NaV1.8 channels expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are suitable for expressing ion channels.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect cells with plasmids encoding the human NaV1.8 α-subunit (SCN10A) and the β1-subunit (SCN1B) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

  • Post-Transfection: Allow 24-48 hours for channel expression before performing electrophysiological recordings.

2. Electrophysiology Recordings:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Procedure:

    • Obtain a giga-ohm seal on a transfected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit NaV1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

    • Establish a stable baseline recording of the current.

    • Perfuse the cell with the external solution containing various concentrations of PF-04885614.

    • Record the current at each concentration until a steady-state block is achieved.

3. Data Analysis:

  • Measure the peak inward current at each concentration of PF-04885614.

  • Normalize the current to the baseline current (before drug application).

  • Plot the normalized current as a function of the drug concentration.

  • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Cell Culture & Transfection (NaV1.8) B Whole-Cell Patch Clamp A->B C Baseline Current Recording B->C D PF-04885614 Application C->D E Current Recording (Concentration-Response) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining the IC50 of PF-04885614 using whole-cell patch clamp.

In Vivo Neuropathic Pain Model: Sciatic Nerve Ligation

This protocol describes a common preclinical model to evaluate the analgesic efficacy of PF-04885614 in neuropathic pain.

1. Animals:

  • Species: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before surgery.

2. Surgical Procedure (Chronic Constriction Injury - CCI):

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Shave and sterilize the skin over the lateral aspect of the thigh.

  • Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

  • Suture the muscle and skin layers.

  • Administer a post-operative analgesic for the first 24-48 hours.

3. Behavioral Testing (Mechanical Allodynia):

  • Apparatus: Use von Frey filaments of varying bending forces.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw on the ligated side.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method.

  • Timeline:

    • Baseline: Measure the PWT before surgery.

    • Post-operative: Measure the PWT at regular intervals (e.g., 7, 14, and 21 days) after surgery to confirm the development of mechanical allodynia (a significant decrease in PWT).

4. Drug Administration and Efficacy Testing:

  • Drug Formulation: Dissolve PF-04885614 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer PF-04885614 orally (gavage) or via intraperitoneal injection at various doses.

  • Testing:

    • On the day of testing (e.g., day 14 post-surgery), measure the baseline PWT.

    • Administer PF-04885614 or vehicle.

    • Measure the PWT at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to assess the time course of the analgesic effect.

5. Data Analysis:

  • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug PWT - Post-surgery PWT) / (Baseline PWT - Post-surgery PWT)] x 100.

  • Compare the %MPE between the PF-04885614-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

In_Vivo_Pain_Model_Workflow A Baseline Behavioral Testing (von Frey) B Sciatic Nerve Ligation (CCI Surgery) A->B C Post-operative Pain Development B->C D Behavioral Testing (Mechanical Allodynia) C->D E PF-04885614 or Vehicle Administration D->E F Post-drug Behavioral Testing E->F G Data Analysis (%MPE Calculation) F->G

Caption: Workflow for evaluating the analgesic efficacy of PF-04885614 in a neuropathic pain model.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for In Vivo Studies of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of publicly available scientific literature and databases did not yield any specific in vivo studies for the compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The following Application Notes and Protocols are provided as a hypothetical example based on common methodologies for in vivo evaluation of similar small molecule compounds in a relevant therapeutic area. This document is intended to serve as a template and guide for researchers and drug development professionals.

Hypothetical Application Note: In Vivo Efficacy of a Novel PPARγ Modulator in a Murine Model of Type 2 Diabetes

Introduction

This document outlines a hypothetical in vivo study protocol for evaluating the efficacy of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereafter referred to as "Compound X") as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. The study is designed to assess the compound's effects on glucose metabolism and insulin sensitivity in a diet-induced obese (DIO) mouse model.

Hypothetical Signaling Pathway

The proposed mechanism of action involves the activation of the PPARγ signaling pathway, which plays a crucial role in adipogenesis and glucose homeostasis.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X Compound X PPARg PPARγ Compound_X->PPARg Binds PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Improved Insulin Sensitivity & Glucose Uptake Gene_Transcription->Metabolic_Regulation Leads to

Caption: Hypothetical signaling pathway of Compound X as a PPARγ agonist.

Experimental Protocols

1. Animal Model and Induction of Obesity

  • Animal Strain: Male C57BL/6J mice, 8 weeks of age.

  • Acclimation: Animals are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Diet-Induced Obesity (DIO): Following acclimation, mice are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

2. Dosing and Administration

  • Formulation: Compound X is formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dosing Regimen: DIO mice are randomly assigned to treatment groups (n=8 per group) and dosed once daily via oral gavage for 28 days.

    • Vehicle Control (0.5% CMC)

    • Compound X (10 mg/kg)

    • Compound X (30 mg/kg)

    • Positive Control (e.g., Rosiglitazone, 10 mg/kg)

  • Monitoring: Body weight and food intake are monitored weekly.

3. Oral Glucose Tolerance Test (OGTT)

  • Procedure: Performed on day 21 of treatment.

  • Fasting: Mice are fasted for 6 hours prior to the test.

  • Glucose Administration: A baseline blood glucose measurement is taken from the tail vein (t=0). Mice are then administered a 2 g/kg glucose solution via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

4. Insulin Tolerance Test (ITT)

  • Procedure: Performed on day 25 of treatment.

  • Fasting: Mice are fasted for 4 hours prior to the test.

  • Insulin Administration: A baseline blood glucose measurement is taken (t=0). Mice are then administered human insulin (0.75 U/kg) via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.

Experimental Workflow

Experimental_Workflow Start Start: C57BL/6J Mice (8 weeks old) Acclimation Acclimation (1 week) Start->Acclimation Diet High-Fat Diet (12 weeks) Acclimation->Diet Grouping Randomization into Treatment Groups (n=8) Diet->Grouping Dosing Daily Oral Gavage (28 days) Grouping->Dosing OGTT OGTT (Day 21) Dosing->OGTT Mid-study ITT ITT (Day 25) Dosing->ITT Mid-study Termination Euthanasia & Tissue Collection (Day 28) Dosing->Termination End of study Analysis Data Analysis OGTT->Analysis ITT->Analysis Termination->Analysis

Caption: Workflow for the in vivo evaluation of Compound X.

Quantitative Data Summary

Table 1: Hypothetical Oral Glucose Tolerance Test (OGTT) Data

Time (min)Vehicle Control (mg/dL)Compound X (10 mg/kg) (mg/dL)Compound X (30 mg/kg) (mg/dL)Positive Control (mg/dL)
0155 ± 8152 ± 7154 ± 9150 ± 6
15280 ± 15245 ± 12220 ± 11215 ± 10
30350 ± 20290 ± 18250 ± 14240 ± 12
60310 ± 18255 ± 15210 ± 10200 ± 9
90250 ± 14200 ± 11170 ± 8165 ± 7
120190 ± 10160 ± 9140 ± 7135 ± 6
AUC 35400 ± 1800 28800 ± 1500 24000 ± 1200 22800 ± 1100

Data are presented as mean ± SEM. AUC = Area Under the Curve.

Table 2: Hypothetical Insulin Tolerance Test (ITT) Data

Time (min)Vehicle Control (% Baseline Glucose)Compound X (10 mg/kg) (% Baseline Glucose)Compound X (30 mg/kg) (% Baseline Glucose)Positive Control (% Baseline Glucose)
0100100100100
1585 ± 575 ± 465 ± 362 ± 3
3070 ± 460 ± 350 ± 248 ± 2
4565 ± 355 ± 345 ± 242 ± 2
6068 ± 458 ± 348 ± 245 ± 2

Data are presented as mean ± SEM.

"biochemical assays involving 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Due to the absence of publicly available biochemical data for the specific compound "2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid," the following Application Notes and Protocols are presented as a representative example. Based on the compound's structural similarity to known modulators of nuclear receptors, we hypothesize its activity on the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The data and protocols described herein are therefore illustrative and intended to provide a framework for assay development for this class of molecules.

Application Notes and Protocols for Biochemical Assays Involving 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic Acid (Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (designated as Compound X for these notes) is a novel synthetic molecule with a fluorenyl core structure. This structural motif, combined with an oxy-acetic acid side chain, suggests potential activity as a modulator of nuclear receptors. This document outlines a detailed protocol for a biochemical assay to characterize the interaction of Compound X with a hypothesized target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased plasma triglyceride levels. As such, PPARα agonists are a key therapeutic class for the treatment of dyslipidemia.

This document describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for quantifying the binding of ligands to the PPARα ligand-binding domain (LBD).

Principle of the TR-FRET Assay

The TR-FRET assay for PPARα is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the PPARα LBD by a test compound. The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARα LBD, and a fluorescently labeled tracer that binds to the LBD's ligand-binding pocket.

When the fluorescent tracer is bound to the PPARα-LBD, excitation of the terbium donor (at 340 nm) results in energy transfer (FRET) to the fluorescent tracer (acceptor), which then emits light at a specific wavelength (e.g., 520 nm). If a test compound (like Compound X) binds to the LBD, it displaces the fluorescent tracer, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the PPARα LBD.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Compound X and a known PPARα agonist, GW7647, in the TR-FRET assay. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

CompoundTargetAssay TypeIC50 (nM)Hill Slope
Compound X PPARαTR-FRET75.3-1.1
GW7647 (Reference)PPARαTR-FRET5.2-1.0

Detailed Experimental Protocol: PPARα TR-FRET Assay

4.1. Materials and Reagents

  • GST-tagged human PPARα-LBD

  • Tb-labeled anti-GST Antibody

  • Fluorescent tracer (e.g., a fluorescently labeled PPARα agonist)

  • Compound X (and reference compound) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible plate reader

4.2. Experimental Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X in DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

    • Prepare a similar dilution series for the reference compound (GW7647).

  • Assay Mix Preparation:

    • Prepare a master mix of the assay components in the assay buffer. For a 10 µL final assay volume, the concentrations should be optimized, but a typical starting point is:

      • 2X PPARα-LBD/Tb-anti-GST antibody mix (e.g., 10 nM PPARα-LBD and 2 nM Tb-anti-GST antibody).

      • 2X Fluorescent tracer mix (e.g., 50 nM tracer).

  • Assay Plate Setup:

    • Add 100 nL of the serially diluted compounds (or DMSO for control wells) to the wells of a 384-well plate.

    • Add 5 µL of the 2X PPARα-LBD/Tb-anti-GST antibody mix to all wells.

    • Incubate for 30 minutes at room temperature to allow for antibody-protein binding.

    • Add 5 µL of the 2X Fluorescent tracer mix to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader using an excitation wavelength of 340 nm and measuring emission at two wavelengths (e.g., 495 nm for the terbium donor and 520 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

    • Normalize the data using the high control (DMSO, 0% inhibition) and low control (a saturating concentration of a potent unlabeled ligand, 100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Compound X (Ligand) Ligand_cyto Compound X Ligand->Ligand_cyto Cellular Uptake PPARa PPARα Ligand_cyto->PPARa Binding & Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates

Caption: PPARα signaling pathway upon ligand activation.

TR-FRET Assay Experimental Workflow

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Compound X Serial Dilutions D 4. Add Compounds to 384-well Plate A->D B 2. Prepare 2X PPARα-LBD/ Tb-Ab Mix E 5. Add PPARα-LBD/ Tb-Ab Mix B->E C 3. Prepare 2X Fluorescent Tracer Mix G 7. Add Fluorescent Tracer Mix C->G D->E F 6. Incubate 30 min E->F F->G H 8. Incubate 60-90 min G->H I 9. Read Plate (Ex: 340nm, Em: 495/520nm) H->I J 10. Calculate TR-FRET Ratio I->J K 11. Normalize Data & Plot Dose-Response Curve J->K L 12. Determine IC50 Value K->L

Caption: Experimental workflow for the PPARα TR-FRET assay.

Conclusion and Further Applications

The described TR-FRET assay provides a robust and high-throughput method for quantifying the binding affinity of Compound X to the PPARα LBD. The hypothetical data suggests that Compound X is a binder of PPARα, albeit with lower potency than the reference compound GW7647.

Following this initial biochemical characterization, further studies are recommended to fully elucidate the pharmacological profile of Compound X. These may include:

  • Orthogonal Biochemical Assays: Employing alternative assay formats, such as AlphaScreen® or fluorescence polarization, to confirm the binding interaction.

  • Receptor Selectivity Profiling: Testing Compound X against other PPAR subtypes (PPARδ and PPARγ) to determine its selectivity.

  • Cell-Based Reporter Assays: Quantifying the ability of Compound X to activate PPARα-mediated gene transcription in a cellular context.

  • Target Engagement Assays: Measuring the binding of Compound X to PPARα in living cells.

These additional assays will provide a comprehensive understanding of the mechanism of action of Compound X and its potential as a therapeutic agent.

Application Notes and Protocols for High-Throughput Screening with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive set of application notes and protocols for the high-throughput screening (HTS) and characterization of the novel compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as 'Compound X'). Due to the novel nature of Compound X, its biological target(s) are not yet elucidated. Therefore, this guide presents a systematic approach, beginning with target identification, followed by the development and execution of primary and secondary screening assays, and concluding with dose-response analysis to determine potency. These protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Target Identification of Compound X

Objective: To identify the cellular binding partner(s) of Compound X, thereby elucidating its mechanism of action and enabling the development of targeted high-throughput screening assays.

Methodology Overview: A chemical proteomics approach using affinity chromatography coupled with mass spectrometry (MS) will be employed. This method involves immobilizing Compound X on a solid support to "capture" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe:

    • Synthesize an analog of Compound X containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling).

    • Couple the linker-modified Compound X to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

  • Preparation of Cell Lysate:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa, or a cell line relevant to a suspected disease area) to a high density.

    • Harvest the cells and prepare a native total cell lysate using a mild, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the Compound X-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a non-functionalized linker or a structurally similar but biologically inactive analog.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the affinity matrix. This can be achieved by competitive elution with an excess of free Compound X, or by denaturation using a buffer containing SDS and a reducing agent.

    • Perform an in-gel or in-solution tryptic digest of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a human protein database.

  • Data Analysis:

    • Compare the list of proteins identified from the Compound X-affinity matrix to those from the negative control.

    • Proteins that are significantly enriched in the Compound X pulldown are considered potential binding partners.

Hypothetical Target Identification Data

Protein ID (UniProt) Protein Name Fold Enrichment (Compound X vs. Control) Function
P10451Retinoic acid receptor RXR-alpha25.3Nuclear Receptor, Transcription Factor
Q02750Peroxisome proliferator-activated receptor gamma18.9Nuclear Receptor, Metabolic Regulation
P19793Thyroid hormone receptor beta12.5Nuclear Receptor, Hormone Signaling
P04150Glucocorticoid receptor8.2Nuclear Receptor, Anti-inflammatory

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Target Identification Workflow

Target_ID_Workflow cluster_prep Preparation cluster_capture Protein Capture cluster_analysis Analysis Compound_X Compound X Linker_Mod Synthesize Linker-Modified Compound X Compound_X->Linker_Mod Bead_Coupling Couple to Sepharose Beads Linker_Mod->Bead_Coupling Incubation Incubate Lysate with Beads Bead_Coupling->Incubation Cell_Culture Culture Human Cell Line Lysate_Prep Prepare Native Cell Lysate Cell_Culture->Lysate_Prep Lysate_Prep->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search and Protein ID LC_MS->DB_Search Hit_List Generate Potential Target List DB_Search->Hit_List

Caption: Workflow for identifying protein targets of Compound X.

Application Note 2: Primary High-Throughput Screening for Modulators of a Hypothetical Nuclear Receptor Target

Objective: To perform a primary high-throughput screen to identify if Compound X can modulate the activity of a hypothetical nuclear receptor target, "Nuclear Receptor Y (NRY)," identified in the previous step.

Methodology Overview: A cell-based reporter gene assay will be used. This assay utilizes a human cell line engineered to express NRY and a reporter gene (e.g., luciferase) under the control of a promoter containing NRY response elements. Activation of NRY by a ligand will drive the expression of luciferase, which can be measured as a luminescent signal.

Experimental Protocol: NRY Luciferase Reporter Assay

  • Cell Plating:

    • Use a stable cell line co-transfected with an NRY expression vector and a luciferase reporter plasmid.

    • Dispense 5,000 cells per well in 20 µL of assay medium into a 1536-well white, solid-bottom assay plate using an automated liquid handler.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an acoustic liquid handler, transfer 20 nL of Compound X dilutions to the assay plate.

    • Include positive controls (a known NRY agonist) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the assay plate for 18-24 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls to calculate the percent activation.

    • % Activation = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

    • Identify "hits" as compounds that produce a percent activation above a certain threshold (e.g., >50%).

Hypothetical Primary HTS Data

Compound ID Concentration (µM) Raw Luminescence (RLU) % Activation Hit?
DMSO (Negative Control)N/A5,1230No
Known Agonist (Positive Control)10155,890100N/A
Compound X10120,45076.5Yes
Inactive Analog105,5400.3No

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Primary HTS Workflow

HTS_Workflow cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection cluster_data_analysis Data Analysis Cell_Plating Plate Reporter Cell Line in 1536-well Plate Compound_Add Add Compound X and Controls Cell_Plating->Compound_Add Compound_Prep Prepare Compound Dilution Series Compound_Prep->Compound_Add Incubation Incubate 18-24h at 37°C Compound_Add->Incubation Reagent_Add Add Luciferase Detection Reagent Incubation->Reagent_Add Read_Plate Measure Luminescence Reagent_Add->Read_Plate Normalization Normalize Data to Controls Read_Plate->Normalization Calc_Activation Calculate % Activation Normalization->Calc_Activation Hit_ID Identify Hits Calc_Activation->Hit_ID

Caption: Workflow for a primary cell-based reporter assay.

Application Note 3: Secondary Biochemical Assay to Confirm Direct Binding

Objective: To confirm that Compound X directly binds to the hypothetical target protein NRY and to determine the binding affinity.

Methodology Overview: A label-free, biophysical method such as Surface Plasmon Resonance (SPR) will be used. SPR measures the change in refractive index at the surface of a sensor chip as an analyte (Compound X) flows over an immobilized ligand (NRY protein), allowing for real-time measurement of binding and dissociation.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

  • Protein Immobilization:

    • Use a sensor chip with a suitable surface chemistry (e.g., CM5).

    • Activate the surface using a mixture of EDC and NHS.

    • Inject purified, recombinant NRY protein over the activated surface to achieve a target immobilization level (e.g., 5000-10000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the different concentrations of Compound X over both the NRY-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time. Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Regenerate the surface between cycles if necessary using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • KD = kd / ka

Hypothetical SPR Binding Data

Compound X Concentration (µM) Maximum Response (RU) ka (1/Ms) kd (1/s) KD (µM)
0.1152.5 x 10⁴5.0 x 10⁻³0.2
0.560
1.095
5.0130
10.0145

Note: The data presented in this table is hypothetical. ka, kd, and KD are typically determined from a global fit of all concentrations.

Visualization of NRY Signaling Pathway

NRY_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X Compound X NRY_inactive NRY (inactive) Compound_X->NRY_inactive Binding NRY_active NRY (active) NRY_inactive->NRY_active Conformational Change & Nuclear Translocation NRE NRY Response Element (NRE) NRY_active->NRE Binds to DNA Luciferase Luciferase Gene NRE->Luciferase Promotes Transcription Transcription & Translation Luciferase->Transcription Light Luminescent Signal Transcription->Light

Caption: Hypothetical signaling pathway for Compound X.

Application Note 4: Dose-Response Analysis and Potency Determination

Objective: To determine the potency of Compound X by generating a dose-response curve and calculating the half-maximal effective concentration (EC₅₀).

Methodology Overview: The cell-based reporter assay described in Application Note 2 will be used to test a wider range of Compound X concentrations. The resulting data will be plotted to generate a sigmoidal dose-response curve, from which the EC₅₀ value can be derived.

Experimental Protocol: Dose-Response Curve Generation

  • Assay Setup:

    • Follow the protocol for the NRY Luciferase Reporter Assay as described in Application Note 2.

    • Prepare a 10-point, 3-fold serial dilution of Compound X, starting from a maximum concentration of 100 µM.

    • Include appropriate positive and negative controls on each plate.

  • Data Collection:

    • Measure the luminescent signal for each concentration point in triplicate.

  • Data Analysis:

    • Calculate the average percent activation for each concentration as described previously.

    • Plot the percent activation (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).

    • The equation for the four-parameter logistic curve is: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

    • Determine the EC₅₀ value from the curve fit. The EC₅₀ is the concentration of the compound that produces 50% of the maximal response.

Hypothetical Dose-Response Data

Log[Compound X] (M) [Compound X] (µM) % Activation (Mean)
-9.00.0012.1
-8.50.0035.5
-8.00.01015.8
-7.50.03245.2
-7.00.10075.1
-6.50.31690.3
-6.01.00096.8
-5.53.16298.5
-5.010.00099.1
-4.531.62399.4

Calculated Potency:

  • EC₅₀: 0.035 µM

  • Hill Slope: 1.2

  • Top Plateau: 99.5%

  • Bottom Plateau: 1.8%

Note: The data and calculated values in this table are hypothetical and for illustrative purposes only.

Visualization of Dose-Response Logic

Dose_Response_Logic cluster_experiment Experimental Steps cluster_analysis Data Analysis Steps Serial_Dilution Create Serial Dilution of Compound X Run_Assay Run Cell-Based Assay (e.g., Luciferase) Serial_Dilution->Run_Assay Measure_Response Measure Response at Each Concentration Run_Assay->Measure_Response Plot_Data Plot % Response vs. log[Concentration] Measure_Response->Plot_Data Curve_Fit Fit to 4-Parameter Logistic Model Plot_Data->Curve_Fit Determine_EC50 Determine EC50 Curve_Fit->Determine_EC50

Application Notes and Protocols for the Delivery of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, specific delivery methods and pharmacokinetic data for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as "the compound") are not extensively documented in publicly available literature. The following protocols and data are based on established methodologies for the delivery of hydrophobic, acidic small molecules in preclinical animal models and should be adapted and validated for the specific compound.

Introduction

The successful preclinical evaluation of a novel therapeutic agent hinges on the appropriate selection of a delivery method. This document provides a detailed overview of potential administration routes and formulation strategies for the compound, a dichlorinated fluoren-based carboxylic acid, in common animal models such as mice and rats. The choice of delivery method will depend on the experimental goals, such as determining pharmacokinetic profiles, assessing efficacy in disease models, or evaluating toxicology. Key considerations include the compound's physicochemical properties (e.g., solubility, stability), the desired absorption rate, and the target site of action.

Potential Delivery Methods and Formulations

Given the likely hydrophobic nature of the compound, formulations must be designed to ensure adequate solubilization and bioavailability. Common routes of administration in preclinical studies include oral (PO), intravenous (IV), and intraperitoneal (IP).

Formulation Strategies:

  • Solutions: For IV administration, the compound may be dissolved in a biocompatible solvent system. For oral administration, solutions can enhance absorption.

  • Suspensions: If the compound has poor solubility, a micronized suspension in an aqueous vehicle with a suspending agent can be used for oral or intraperitoneal administration.

  • Pastes and Gels: These can be suitable for oral administration in certain species to improve handling and dosing accuracy.[1][2]

A variety of excipients can be used in veterinary formulations to improve solubility, stability, and taste.[3]

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present hypothetical pharmacokinetic data for the compound in rats, illustrating how quantitative data should be structured for comparison between different routes of administration. These values are representative for a small molecule with moderate clearance and bioavailability.

Table 1: Pharmacokinetic Parameters following a Single Intravenous (IV) Dose (2 mg/kg) in Rats

ParameterUnitMean Value (± SD)
C₀ng/mL1500 (± 180)
t₁/₂ (half-life)h4.5 (± 0.8)
AUC₀-infng·h/mL6750 (± 950)
CL (Clearance)L/h/kg0.30 (± 0.05)
Vd (Volume of Distribution)L/kg1.9 (± 0.3)

Table 2: Pharmacokinetic Parameters following a Single Oral (PO) Gavage Dose (10 mg/kg) in Rats

ParameterUnitMean Value (± SD)
Cₘₐₓng/mL2100 (± 450)
Tₘₐₓh2.0 (± 0.5)
t₁/₂ (half-life)h5.1 (± 1.1)
AUC₀-infng·h/mL16875 (± 3200)
F (Bioavailability)%50

Experimental Protocols

The following are detailed, generalized protocols for the preparation of formulations and administration of the compound to rodent models.

Protocol 1: Preparation of an Intravenous Formulation

Objective: To prepare a clear, sterile solution for intravenous administration.

Materials:

  • The compound

  • Dimethyl sulfoxide (DMSO)

  • Solutol HS 15 or Kolliphor HS 15

  • Saline (0.9% NaCl), sterile

  • Sterile vials, syringes, and filters (0.22 µm)

Procedure:

  • Weigh the required amount of the compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add Solutol HS 15 to the solution (e.g., 10-20% of the final volume) and mix thoroughly.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the solution for clarity.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Store at 4°C until use.

Protocol 2: Preparation of an Oral Gavage Suspension

Objective: To prepare a uniform suspension for oral administration.

Materials:

  • The compound (micronized, if possible)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to water while stirring continuously. Heat gently if necessary to fully dissolve. Let it cool to room temperature.

  • Weigh the required amount of the compound.

  • If using a wetting agent, add a small amount of Tween 80 (e.g., 0.1% of the final volume) to the compound powder and mix to form a paste.

  • Gradually add the CMC vehicle to the paste while triturating or homogenizing until a uniform suspension is formed.

  • Use a magnetic stirrer to keep the suspension mixed during dosing to ensure homogeneity.

Protocol 3: Administration to Animal Models

A. Intravenous (IV) Injection (Tail Vein)

  • Animal: Mouse or Rat

  • Restrain the animal appropriately (e.g., in a rodent restrainer).

  • Dilate the tail vein using a heat lamp or warm water.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, perform the injection into the lateral tail vein.

  • Administer the formulation slowly at a constant rate.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal for any adverse reactions.

B. Oral (PO) Gavage

  • Animal: Mouse or Rat

  • Use a flexible or rigid gavage needle of the appropriate size for the animal.

  • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the dose smoothly.

  • Withdraw the needle carefully.

  • Monitor the animal for any signs of distress or incorrect administration (e.g., fluid in the trachea).

Visualizations

Experimental Workflow Diagram

G General Experimental Workflow for In Vivo Delivery cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Sample Collection & Analysis A Weigh Compound C Solubilize or Suspend A->C B Select Vehicle (e.g., Saline, CMC) B->C D QC Check (Clarity, pH, Homogeneity) C->D F Dose Calculation (mg/kg) D->F E Animal Acclimatization E->F G Select Route (IV, PO, IP) F->G H Administer Compound G->H I Blood/Tissue Collection (Time Points) H->I J Sample Processing (e.g., Plasma Separation) I->J K Bioanalytical Method (e.g., LC-MS/MS) J->K L Data Analysis (Pharmacokinetics) K->L

Caption: Workflow from formulation to pharmacokinetic analysis.

Delivery Route Decision Diagram

G start Goal of Study pk Pharmacokinetics (PK) start->pk efficacy Efficacy / PD start->efficacy iv_route Intravenous (IV) - 100% Bioavailability - Rapid Onset pk->iv_route Absolute F po_route Oral (PO) - Clinically Relevant - First-Pass Metabolism pk->po_route Oral PK efficacy->po_route Oral Drug? ip_route Intraperitoneal (IP) - High Exposure - Bypasses First-Pass efficacy->ip_route Proof of Concept

Caption: Decision logic for selecting a delivery route.

References

"use of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in neurodegenerative disease models"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the use of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in neurodegenerative disease models. Therefore, the following application notes and protocols are provided as a general framework for the preclinical evaluation of novel therapeutic compounds in this research area, drawing upon established methodologies from studies on other molecules.

I. Application Notes: A Roadmap for Preclinical Assessment

These notes are intended to guide researchers in designing and interpreting experiments to evaluate the therapeutic potential of a novel compound for neurodegenerative diseases.

1. Compound Profiling and Target Engagement:

The initial step involves characterizing the compound's physicochemical properties and its interaction with biological targets. This includes determining its solubility, stability, and ability to cross the blood-brain barrier—a critical factor for neurological drugs. In silico modeling can be employed to predict potential targets, which are then validated through in vitro binding assays.

2. In Vitro Models: Mechanistic Insights in a Controlled Environment:

Cell-based models are instrumental in elucidating the compound's mechanism of action. Primary neuronal cultures or immortalized cell lines relevant to specific neurodegenerative diseases (e.g., SH-SY5Y for Parkinson's, HT22 for glutamate toxicity) are used to assess cytotoxicity, neuroprotective effects against disease-specific stressors (e.g., oligomeric amyloid-beta, 6-hydroxydopamine), and impact on key cellular pathways.

3. In Vivo Models: Evaluating Efficacy and Safety in a Complex System:

Animal models that recapitulate aspects of human neurodegenerative diseases are essential for evaluating a compound's in vivo efficacy and safety profile. The choice of model depends on the disease of interest. For instance, transgenic mouse models are commonly used for Huntington's disease (e.g., R6/2 and N171-82Q) and Alzheimer's disease, while toxin-induced models (e.g., 6-OHDA for Parkinson's disease) are also prevalent.[1][2] Key outcome measures include behavioral assessments, histopathological analysis of brain tissue, and biomarker quantification.

4. Target Diseases and Relevant Models:

  • Huntington's Disease: This autosomal dominant disorder is caused by a CAG trinucleotide repeat expansion in the huntingtin gene.[3][4][5] Transgenic mouse models expressing the mutant huntingtin protein are widely used to study disease pathogenesis and test therapeutic interventions.[1][6]

  • Parkinson's Disease: Characterized by the progressive loss of dopaminergic neurons in the substantia nigra, Parkinson's disease models often involve the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration.[2][7][8]

  • Alzheimer's Disease: A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta plaques and neurofibrillary tangles.[9] Various transgenic mouse models that overexpress amyloid precursor protein and/or tau are used to mimic these features.[10]

  • Amyotrophic Lateral Sclerosis (ALS): This fatal neurodegenerative disease affects motor neurons.[11] The G93A-SOD1 mutant mouse model is a commonly used tool for studying ALS and testing potential therapies.[11]

II. Data Presentation: Structuring Quantitative Data

Clear and concise presentation of quantitative data is crucial for interpretation and comparison. The following tables provide templates for organizing typical data from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotection Assay

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)p-value vs. Toxin Control
Vehicle Control-100 ± 5.2-
Toxin Control-45 ± 3.8-
Compound X0.155 ± 4.1<0.05
Compound X172 ± 5.5<0.01
Compound X1085 ± 4.9<0.001

Table 2: In Vivo Behavioral Assessment (e.g., Rotational Behavior in a 6-OHDA Parkinson's Model)

Treatment GroupNBaseline Rotations/min (Mean ± SEM)Post-treatment Rotations/min (Mean ± SEM)% Reduction in Rotationsp-value vs. Vehicle
Sham100.5 ± 0.20.6 ± 0.3--
Vehicle107.8 ± 1.17.5 ± 1.33.8%-
Compound Y (10 mg/kg)108.1 ± 1.44.2 ± 0.948.1%<0.01
Compound Y (30 mg/kg)107.9 ± 1.22.5 ± 0.768.4%<0.001

III. Experimental Protocols: Detailed Methodologies

The following are generalized protocols for key experiments in neurodegenerative disease research. Specific parameters may need to be optimized for the compound and model being studied.

1. Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound or vehicle for 2 hours.

  • Toxin Induction: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

2. Protocol: Induction of Parkinson's Disease Model in Rats using 6-OHDA

  • Animal Subjects: Use adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at specific stereotaxic coordinates.

  • Post-operative Care: Provide post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing: Assess rotational behavior induced by apomorphine or amphetamine at 2-3 weeks post-lesion to confirm the extent of the dopaminergic lesion.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

IV. Visualization of Concepts and Workflows

Graphical representations are invaluable for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation a Compound Synthesis & Characterization b Cell-based Assays (Toxicity, Neuroprotection) a->b c Mechanism of Action Studies b->c d Animal Model Selection & Induction c->d Lead Compound Identification e Pharmacokinetic & Safety Profiling d->e f Behavioral Assessments d->f h Statistical Analysis e->h g Histopathological & Biomarker Analysis f->g g->h i Conclusion & Future Directions h->i

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound for neurodegenerative diseases.

parkinsons_pathway cluster_neuron Dopaminergic Neuron cluster_intervention Therapeutic Intervention a 6-OHDA b Increased Oxidative Stress a->b c Mitochondrial Dysfunction b->c d Apoptosis c->d e Neurodegeneration d->e f Novel Compound g Reduced Oxidative Stress f->g h Improved Mitochondrial Function f->h i Neuroprotection f->i g->c h->d i->e

Caption: A simplified signaling pathway illustrating the neurotoxic effects of 6-OHDA and potential points of therapeutic intervention.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A fundamental step is to determine the compound's aqueous solubility at different pH values, especially since it is a carboxylic acid.[1][2] The solubility of carboxylic acids is generally pH-dependent.[3][4] It is recommended to measure solubility at a physiological pH (e.g., 7.4) and also at acidic and basic pH values to understand its ionization and solubility profile.[2]

Q2: My compound is poorly soluble in aqueous solutions. What are the common strategies to improve its solubility?

A2: For poorly water-soluble compounds like this complex carboxylic acid, several strategies can be employed. These include:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][4]

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly enhance its aqueous solubility.[5][6][7][8]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[9][10][11][12][13]

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in water.[14][15][16][17]

  • Solid Dispersions: Dispersing the compound in a solid matrix can enhance its dissolution rate and solubility.[18][19]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area, which can improve the dissolution rate.[6][20][21]

Q3: How does pH affect the solubility of a carboxylic acid?

A3: Carboxylic acids are weak acids and their solubility is highly dependent on the pH of the medium.[3][4][22] In acidic solutions (low pH), the carboxylic acid will be in its protonated, neutral form, which is generally less soluble in water. As the pH increases (more basic), the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This ionized form is more polar and thus more soluble in aqueous solutions.[3][4]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during in vitro assays.

Possible Cause: The compound's solubility limit has been exceeded in the assay medium. The pH of the medium may not be optimal for maintaining solubility.

Troubleshooting Steps:

  • Verify pH of the medium: Ensure the pH of your assay buffer is in a range where the compound is sufficiently soluble. For a carboxylic acid, a pH above its pKa will favor the more soluble ionized form.

  • Use a co-solvent: If compatible with your experimental system, consider dissolving your compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the aqueous assay medium.[9][10][11] Be mindful of the final solvent concentration to avoid affecting the biological assay.

  • Incorporate solubilizing agents: The use of cyclodextrins or surfactants in the assay medium can help maintain the compound's solubility.[14][15][16][17]

Issue 2: Low and variable oral bioavailability observed in animal studies.

Possible Cause: Poor aqueous solubility is likely limiting the dissolution and absorption of the compound in the gastrointestinal tract.[8][23]

Troubleshooting Steps:

  • Formulation as a salt: Prepare a salt of the carboxylic acid (e.g., a sodium or potassium salt) to improve its dissolution rate and solubility in the gut.[5][6][7][8]

  • Co-solvent/Lipid-based formulations: Develop a formulation using co-solvents or lipid-based delivery systems to enhance solubility and absorption.[21]

  • Particle size reduction: Micronization of the solid compound can increase the surface area available for dissolution.[6][20][21]

  • Amorphous solid dispersions: Creating an amorphous solid dispersion can prevent the compound from crystallizing and improve its dissolution rate.[18][19]

Data Presentation

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)< 1% (in vitro)Can have biological effects at higher concentrations.
Ethanol1-10%Generally well-tolerated but can cause precipitation upon dilution.
Polyethylene Glycol (PEG) 40010-50%A commonly used co-solvent in oral and parenteral formulations.[12]
Propylene Glycol (PG)10-60%Often used in combination with other co-solvents.[12]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the carboxylic acid.[3][4]Simple and effective.Risk of precipitation if pH changes.
Salt Formation Converts the acid to a more soluble salt.[5][7]Significant increase in solubility and dissolution rate.[6][8]May not be suitable for all compounds or delivery routes.
Co-solvents Reduces the polarity of the solvent system.[9][10]Easy to prepare.[11]Potential for toxicity and precipitation upon dilution.[11]
Cyclodextrins Forms inclusion complexes to mask hydrophobicity.[14][15][16]Can significantly increase aqueous solubility and bioavailability.[15][17]Limited by the size of the cyclodextrin cavity and can be expensive.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.[1]

Materials:

  • 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

  • Buffers of various pH values (e.g., pH 2, 5, 7.4, 9)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

  • Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: Preparation of a Sodium Salt of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its more soluble sodium salt.

Materials:

  • 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., ethanol, water)

  • Stir plate and stir bar

  • pH meter

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of a suitable solvent like ethanol.

  • Slowly add a stoichiometric equivalent of the NaOH solution while stirring.

  • Monitor the pH of the solution. The formation of the sodium salt is typically complete when the pH stabilizes in the neutral to slightly basic range.

  • Once the reaction is complete, the solvent can be removed by lyophilization or rotary evaporation to obtain the solid sodium salt.

  • The resulting salt can then be tested for its aqueous solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Solubility Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility Assess Determine Equilibrium Solubility (Shake-Flask Method) Problem->Assess pH pH Adjustment Assess->pH Salt Salt Formation Assess->Salt Cosolvent Co-solvents Assess->Cosolvent Cyclodextrin Cyclodextrins Assess->Cyclodextrin Evaluate Re-measure Solubility and Assess Stability pH->Evaluate Salt->Evaluate Cosolvent->Evaluate Cyclodextrin->Evaluate

Caption: Experimental workflow for addressing poor aqueous solubility.

logical_relationship cluster_compound Carboxylic Acid Compound cluster_ph pH Environment cluster_form Resulting Form and Solubility Compound R-COOH (Poorly Soluble) Low_pH Low pH (Acidic) Compound->Low_pH High_pH High pH (Basic) Compound->High_pH Protonated R-COOH (Protonated Form) Low Solubility Low_pH->Protonated Deprotonated R-COO- (Deprotonated Form) High Solubility High_pH->Deprotonated

Caption: Impact of pH on the solubility of a carboxylic acid.

References

Technical Support Center: Synthesis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Synthesis Workflow Overview

The synthesis of the target compound is typically achieved in a two-step process:

  • Step 1: Synthesis of the Intermediate (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one. This involves the formation of the core fluorenone structure.

  • Step 2: Williamson Ether Synthesis. This step involves the reaction of the hydroxylated fluorenone intermediate with an acetic acid derivative to form the final product.

Synthesis_Workflow A Starting Materials B Step 1: Synthesis of (8aR)-3,4-dichloro-2-hydroxy-8a-propyl -8,9-dihydro-7H-fluoren-6-one A->B C Intermediate Purification B->C D Step 2: Williamson Ether Synthesis with Ethyl Bromoacetate C->D E Hydrolysis D->E F Final Product Purification E->F G Final Product: 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl -8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid F->G

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one

Question 1: I am observing a low yield of the dichlorinated fluorenone intermediate. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of the dichlorinated fluorenone intermediate can stem from several factors. Here are the most common causes and their respective troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Sub-optimal Reagent Stoichiometry: The molar ratios of the reactants may not be optimal.

    • Solution: Titrate the key reagents to ensure accurate concentrations. Experiment with slight excesses of the dichlorinating agent.

  • Moisture in the Reaction: The presence of water can interfere with many organic reactions, especially those involving reactive intermediates.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Quantitative Data for Step 1 Troubleshooting:

ParameterStandard ConditionTroubleshooting Adjustment
Reaction Time12 hoursExtend to 24-48 hours
Temperature80 °CIncrease in 10 °C increments
Dichlorinating Agent2.2 equivalentsIncrease to 2.5-3.0 equivalents
Step 2: Williamson Ether Synthesis and Hydrolysis

Question 2: The Williamson ether synthesis is resulting in a significant amount of unreacted fluorenone intermediate. How can I improve the conversion rate?

Answer:

Incomplete conversion in a Williamson ether synthesis is a common issue. Consider the following points:

  • Base Strength: The base used to deprotonate the phenol may not be strong enough.

    • Solution: Switch to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃), consider using sodium hydride (NaH).[1][2]

  • Solvent Choice: The solvent plays a crucial role in the solubility of the reactants and the reaction rate.

    • Solution: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally preferred for this reaction.

  • Leaving Group: The efficiency of the alkylating agent is dependent on the leaving group.

    • Solution: While ethyl bromoacetate is common, consider using ethyl iodoacetate, as iodide is a better leaving group than bromide.

Question 3: I am observing the formation of multiple byproducts during the ether synthesis. What could be the cause?

Answer:

Byproduct formation is often due to side reactions. Here are some possibilities:

  • O-alkylation vs. C-alkylation: While O-alkylation is desired, C-alkylation of the fluorenone ring can sometimes occur.

    • Solution: Lowering the reaction temperature can sometimes favor O-alkylation.

  • Elimination Reactions: If the alkyl halide is sterically hindered, an E2 elimination reaction can compete with the desired SN2 substitution.[1]

    • Solution: Use a primary alkyl halide (like ethyl bromoacetate) to minimize elimination.

Troubleshooting Logic for Williamson Ether Synthesis

Troubleshooting_Ether_Synthesis Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? (e.g., NaH, KHMDS) Start->Check_Base Check_Solvent Is the solvent appropriate? (e.g., DMF, Acetonitrile) Check_Base->Check_Solvent Yes Solution Optimize conditions: - Use stronger base - Use polar aprotic solvent - Adjust temperature - Use better leaving group Check_Base->Solution No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Check_Solvent->Solution No Check_LG Is the leaving group on the electrophile good? (I > Br > Cl) Check_Temp->Check_LG Yes Check_Temp->Solution No Check_LG->Solution No

Caption: Decision tree for troubleshooting the Williamson ether synthesis step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the final product?

A1: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If impurities are persistent, column chromatography on silica gel using a gradient of methanol in dichloromethane is a viable option.

Q2: How can I confirm the identity and purity of the synthesized compound?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Dichlorinating agents can be corrosive and toxic. Strong bases like sodium hydride are highly flammable and react violently with water. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, but careful consideration must be given to heat management, especially during the dichlorination and the addition of strong bases. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues.

Experimental Protocols

Protocol 1: Synthesis of (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one
  • To a solution of the appropriate fluorenone precursor (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add the dichlorinating agent (e.g., sulfuryl chloride, 2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid
  • Dissolve the dichlorinated fluorenone intermediate (1.0 eq) in anhydrous DMF.

  • Add a base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise and stir the reaction at 60 °C for 8 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • To the crude ester, add a mixture of tetrahydrofuran (THF) and a 1M aqueous solution of lithium hydroxide (LiOH).

  • Stir at room temperature for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the final product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product.

Summary of Reagents and Conditions for Williamson Ether Synthesis:

Reagent/ConditionRecommendedAlternative
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Acetonitrile
Electrophile Ethyl BromoacetateEthyl Iodoacetate
Temperature 60 °CRoom Temperature to 80 °C
Reaction Time 8 hours4-12 hours

References

Technical Support Center: Purification of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid?

A1: Based on typical synthetic routes for similar compounds, likely impurities include:

  • Unreacted starting materials: The precursors used in the synthesis.

  • Isomers: Positional isomers of the dichlorinated fluorene core.

  • Byproducts of chlorination: Over-chlorinated or under-chlorinated fluorene species.

  • Hydrolysis products: Cleavage of the ether or acetic acid moiety.

  • Residual solvents: Solvents used in the reaction and workup.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: Both normal-phase and reverse-phase chromatography can be effective.

  • Normal-Phase Chromatography: Using silica gel or alumina as the stationary phase is a common starting point for the purification of moderately polar organic compounds.[1]

  • Reverse-Phase Chromatography (HPLC): Can offer higher resolution, especially for separating closely related isomers.

  • Gas Chromatography (GC): While primarily an analytical technique, it can be used for preparative purification of volatile derivatives of the target compound.[2]

Q3: What is a good starting point for developing a crystallization protocol?

A3: A good starting point is to use a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then induce crystallization. For fluorene-type compounds, combinations of chlorinated solvents or ethers with alkanes are often successful.

Q4: How can I remove residual solvents from my final product?

A4: Residual solvents can often be removed by drying the sample under high vacuum. If the solvent has a high boiling point, co-evaporation with a more volatile solvent (in which your compound is soluble) can be effective. Gentle heating under vacuum can also be employed, but care must be taken to avoid thermal degradation of the compound.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC/multiple peaks in HPLCCo-eluting impuritiesModify the chromatographic conditions. For normal-phase, try a different solvent system with varying polarity. For reverse-phase, adjust the mobile phase composition or gradient.
Broad peaks in chromatogramPoor separation or compound degradation on the columnEnsure the sample is fully dissolved and filtered before injection. For silica gel chromatography, consider deactivating the silica with triethylamine if your compound is acidic.
Oily product instead of solidPresence of low-melting impurities or residual solventAttempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization of the desired product. Ensure all solvents are thoroughly removed under vacuum.
Problem 2: Difficulty with Crystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizingSolution is too supersaturated or cooling is too rapidUse a more dilute solution. Cool the solution more slowly. Try adding a seed crystal to induce crystallization.
No crystals form upon coolingCompound is too soluble in the chosen solventAdd a poor solvent (anti-solvent) to the solution to decrease the solubility of the compound. Alternatively, evaporate some of the solvent to increase the concentration.
Very fine powder precipitatesNucleation is too rapidReduce the rate of cooling or the rate of anti-solvent addition. Consider using a solvent system with slightly higher solubility for your compound.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Troubleshooting_Workflow cluster_purification Purification Strategy start Crude Product assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity is_pure Is Purity > 95%? assess_purity->is_pure end Pure Product is_pure->end Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No crystallization Attempt Crystallization crystallization->assess_purity column_chromatography->assess_purity column_chromatography->crystallization If still impure prep_hplc Preparative HPLC column_chromatography->prep_hplc For high purity needs prep_hplc->assess_purity

Caption: A general workflow for the purification of the target compound.

Purification_Challenges cluster_challenges Potential Purification Challenges cluster_solutions Potential Solutions compound Target Compound isomers Positional Isomers compound->isomers byproducts Reaction Byproducts compound->byproducts starting_materials Unreacted Starting Materials compound->starting_materials solvents Residual Solvents compound->solvents chromatography Chromatography (Normal/Reverse Phase) isomers->chromatography byproducts->chromatography crystallization Recrystallization byproducts->crystallization starting_materials->chromatography extraction Acid-Base Extraction starting_materials->extraction vacuum_drying High Vacuum Drying solvents->vacuum_drying

Caption: Relationship between purification challenges and potential solutions.

References

Technical Support Center: 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (PF-04885614) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, a compound also known as PF-04885614. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of this compound?

A1: This compound, also referred to as PF-04885614, is a potent inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] It shows selectivity for NaV1.8 over other NaV subtypes.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For PF-04885614, stock solutions can be prepared in DMSO and ethanol at a concentration of up to 100 mM.[1] It is recommended to store the solid compound at +4°C.[1] For long-term storage, it is advisable to store solutions at -20°C or -80°C.

Q3: I am observing low purity of my synthesized compound. What are the likely causes?

A3: Low purity in the synthesis of complex molecules like this can arise from several factors. Incomplete reaction at any of the synthetic steps is a common cause. Side reactions, such as incomplete halogenation or oxidation, can also lead to impurities. Furthermore, degradation of the fluorene core under harsh reaction conditions can occur. Purification by column chromatography is crucial, and the choice of solvent system should be optimized.

Q4: My compound shows poor solubility in aqueous buffers for my biological assays. How can I improve this?

A4: Poor aqueous solubility is common for complex organic molecules. To improve solubility, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[1] Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological assay. Sonication can also help to dissolve the compound. If solubility issues persist, the use of surfactants or co-solvents may be considered, but their compatibility with the assay must be validated.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, suboptimal reaction conditions (temperature, time), or degradation of starting materials/products.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Optimize the reaction temperature; some steps may require heating while others need to be performed at lower temperatures to avoid side products. Ensure all reagents and solvents are pure and dry, as contaminants can interfere with the reaction.
Presence of multiple spots on TLC after purification Co-eluting impurities or decomposition of the product on the silica gel.Use a different solvent system for column chromatography to improve separation. Consider using a different stationary phase, such as alumina. If the compound is unstable on silica, techniques like preparative HPLC might be necessary.
Difficulty in removing the final protecting group The chosen deprotection conditions are not effective, or the protecting group is sterically hindered.Screen different deprotection reagents and conditions. For example, if a methyl ester is used, hydrolysis can be attempted with different bases (e.g., LiOH, NaOH) or acids (e.g., HCl) at various temperatures. Ensure the reaction is monitored closely to prevent degradation of the desired product.
Biological Assays
Issue Possible Cause Troubleshooting Steps
High variability in assay results Inconsistent compound concentration due to precipitation, degradation of the compound in the assay medium, or cell culture variability.Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Visually inspect for any precipitation after dilution. Ensure consistent cell seeding density and health. Include appropriate positive and negative controls in each assay plate.
No observable biological activity The compound is inactive under the assay conditions, incorrect assay setup, or the compound has degraded.Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry. Confirm the expression and functionality of the NaV1.8 channel in your cell line using a known reference compound. Check the pH and composition of the assay buffer, as these can affect compound activity.
Cell toxicity observed at high concentrations The compound itself is cytotoxic, or the solvent (e.g., DMSO) concentration is too high.Perform a separate cytotoxicity assay to determine the maximum non-toxic concentration of the compound and the solvent. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

General Protocol for Synthesis of the Acetic Acid Moiety

This is a generalized protocol for the final step of the synthesis, which involves the hydrolysis of a methyl ester precursor to the final carboxylic acid product.

  • Dissolution: Dissolve the methyl ester precursor (e.g., methyl 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetate) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reaction mixture.

  • Stirring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Acidification: Carefully quench the reaction by adding an acid, such as hydrochloric acid (HCl), until the pH of the solution is acidic (pH ~2-3).

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final carboxylic acid.

Protocol for In Vitro NaV1.8 Inhibition Assay (Electrophysiology)

This protocol outlines a general procedure for evaluating the inhibitory activity of the compound on NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells) using patch-clamp electrophysiology.

  • Cell Culture: Culture HEK293 cells stably expressing human NaV1.8 channels under standard conditions.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

  • Patch-Clamp Recording:

    • Use an automated or manual patch-clamp system.

    • Obtain whole-cell recordings from single cells.

    • Use an internal solution containing CsF and an external solution containing NaCl.

    • Hold the cells at a holding potential of -100 mV.

    • Elicit NaV1.8 currents by depolarizing voltage steps.

  • Compound Application:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution to the desired final concentrations in the external recording solution.

    • Apply the compound to the cells for a sufficient time to reach equilibrium.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activity of PF-04885614 against various human voltage-gated sodium channels.

Channel IC50 (μM)
hNaV1.80.053
hNaV1.64.2
hNaV1.77.0
hNaV1.111
hNaV1.216
hNaV1.527

Data sourced from Tocris Bioscience and R&D Systems.[1][2]

Visualizations

Signaling Pathway

NaV18_Pain_Pathway Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Nociceptor Nociceptor (Peripheral Nerve Ending) Noxious_Stimuli->Nociceptor activates NaV18 NaV1.8 Channel Nociceptor->NaV18 expresses Depolarization Membrane Depolarization NaV18->Depolarization opening leads to Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential initiates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG propagates to Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord transmits signal to Brain Brain Spinal_Cord->Brain relays signal to Pain_Perception Pain Perception Brain->Pain_Perception results in Compound 2-[[(8aR)-...acetic acid] (PF-04885614) Compound->NaV18 inhibits

Caption: Role of NaV1.8 in the nociceptive signaling pathway and site of inhibition.

Experimental Workflow

Synthesis_Workflow start Start: Fluorenone Precursor step1 Step 1: Multi-step synthesis of dichloro-propyl-fluorenol start->step1 purification1 Purification: Column Chromatography step1->purification1 step2 Step 2: Etherification to add oxyacetic acid methyl ester purification2 Purification: Column Chromatography step2->purification2 step3 Step 3: Saponification (Ester Hydrolysis) purification3 Purification: Column Chromatography or Recrystallization step3->purification3 product Final Product: 2-[[(8aR)-...acetic acid] qc1 QC: TLC, NMR, Mass Spec qc1->step2 qc2 QC: TLC, NMR, Mass Spec qc2->step3 qc3 QC: HPLC, NMR, Mass Spec qc3->product purification1->qc1 purification2->qc2 purification3->qc3

Caption: Generalized workflow for the synthesis and quality control of the target compound. Caption: Generalized workflow for the synthesis and quality control of the target compound.

References

"enhancing the stability of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in solution. The following information is designed to help enhance the stability of the compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of the compound has turned yellow. What could be the cause?

A1: A yellow discoloration can indicate degradation of the compound, potentially due to oxidation or photodegradation. The fluorene backbone of the molecule can be susceptible to oxidation, which may be accelerated by exposure to light, heat, or certain solvents.[1] It is recommended to handle the compound under controlled lighting conditions and to use freshly prepared solutions.

Q2: I am observing precipitation of the compound from my aqueous buffer. How can I improve its solubility and stability?

A2: The compound is a carboxylic acid and its solubility is pH-dependent. In acidic solutions (low pH), the carboxylic acid will be protonated and less soluble in water, which can lead to precipitation. To improve solubility, consider preparing your solutions in a buffer with a pH above the compound's pKa. Carboxylic acids are generally weak acids, and their carboxylate ions are more soluble in aqueous solutions.[2][3][4]

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The use of amber vials or wrapping containers in aluminum foil can provide protection from light.

Q4: Can I use organic solvents to dissolve the compound? Which ones are recommended?

A4: Yes, organic solvents can be used. Based on the structure, solvents such as DMSO, DMF, or ethanol are likely to be suitable for preparing concentrated stock solutions. However, it is crucial to consider the compatibility of the solvent with your experimental system. When diluting the stock solution into an aqueous buffer, be mindful of the final concentration of the organic solvent, as it may affect the stability of the compound or the biological assay.

Troubleshooting Guides

Issue 1: Loss of Compound Potency Over Time
Potential Cause Troubleshooting Steps
Hydrolysis The ether linkage in the molecule could be susceptible to cleavage under strongly acidic or basic conditions.[5][6] Maintain the pH of your solution within a neutral range (pH 6-8) if compatible with your experiment.
Oxidation The fluorene ring system and the benzylic positions can be prone to oxidation.[1] Degas your solvents and buffers to remove dissolved oxygen. Consider adding an antioxidant, if it does not interfere with your experiment.
Photodegradation Aromatic and chlorinated compounds can be light-sensitive.[7][8] Conduct all manipulations of the compound and its solutions under amber or low-light conditions.
Adsorption to Surfaces Hydrophobic compounds can adsorb to plasticware. Use low-adhesion microplates and centrifuge tubes.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Solution Age and Quality Always use freshly prepared solutions. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
pH Fluctuation Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Incomplete Dissolution Visually inspect your solution to ensure the compound is fully dissolved before use. Sonication may aid in dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol is designed to assess the stability of the compound to acid and base hydrolysis.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final compound concentration of 100 µg/mL.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final compound concentration of 100 µg/mL.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to achieve a final compound concentration of 100 µg/mL.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time Points:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples before analysis.

    • Analyze the samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and detect any degradation products.[1]

Protocol 2: Forced Degradation Study - Photostability

This protocol evaluates the compound's sensitivity to light exposure.

  • Sample Preparation:

    • Prepare a solution of the compound in a transparent solvent (e.g., acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

    • Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the test sample to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7][8] A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the exposed sample and the control sample by a stability-indicating HPLC method.

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study

Stress Condition Duration (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (40°C)2495.23.11.5
0.1 M NaOH (40°C)2488.58.92.3
Water (40°C)2499.1<0.5<0.5
Oxidation (H₂O₂, RT)892.75.81.2
Photolysis (ICH Q1B)-91.37.21.1

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Solution Instability (e.g., Color Change, Precipitation, Loss of Potency) pH Inappropriate pH Issue->pH Check pH Light Light Exposure Issue->Light Assess light conditions Temp High Temperature Issue->Temp Review storage & handling temperature Oxidation Oxidation Issue->Oxidation Consider oxygen exposure AdjustpH Adjust pH to > pKa Use appropriate buffer pH->AdjustpH ProtectLight Work in low light Use amber vials Light->ProtectLight StoreCold Store at low temperature Aliquot to avoid freeze-thaw Temp->StoreCold Degas Degas solvents Consider antioxidants Oxidation->Degas

Caption: Troubleshooting workflow for solution instability.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) PrepStock->Hydrolysis Expose to Oxidation Oxidation (e.g., H₂O₂) PrepStock->Oxidation Expose to Photolysis Photolysis (UV/Vis Light) PrepStock->Photolysis Expose to Thermal Thermal Stress (Elevated Temperature) PrepStock->Thermal Expose to Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify Parent Compound and Degradants HPLC->Data

Caption: General workflow for forced degradation studies.

References

"troubleshooting inconsistent results with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Disclaimer: The following troubleshooting guide is based on general principles for novel bioactive compounds and the known characteristics of the broader class of fluorene derivatives. As of October 2025, there is no specific published data for "2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid." Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our in vitro assays with this compound. What could be the cause?

A1: Batch-to-batch variability with a novel compound can stem from several factors:

  • Compound Stability: Fluorene derivatives can be susceptible to degradation depending on storage conditions and solvent choice. Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light) and that stock solutions are not repeatedly freeze-thawed. Consider performing a stability study of your stock solutions.

  • Purity of Batches: Minor variations in the purity of different synthesis batches can lead to significant differences in biological activity. We recommend verifying the purity of each new batch using methods like HPLC-MS or NMR.

  • Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the assay can impact compound solubility and cell viability. Ensure consistent final solvent concentrations across all experiments and include a vehicle control.

Q2: The compound shows high cytotoxicity in our cell-based assays, but the results are inconsistent. How can we troubleshoot this?

A2: Inconsistent cytotoxicity can be addressed by systematically evaluating your experimental setup:

  • Cell Health and Density: Ensure your cell lines are healthy, free from contamination, and plated at a consistent density for each experiment. Over-confluent or sparsely plated cells can respond differently to cytotoxic agents.

  • Assay Interference: Some compounds can interfere with assay reagents (e.g., formazan-based viability assays like MTT). Consider using an orthogonal assay method (e.g., a membrane integrity assay like LDH release or a real-time cell analysis system) to confirm your results.

  • Compound Solubility: Poor solubility can lead to compound precipitation in the cell culture media, resulting in inconsistent local concentrations. Visually inspect your assay plates for any signs of precipitation. You may need to optimize the solvent or use a solubilizing agent.

Q3: We are not observing the expected biological effect based on the activity of similar fluorene derivatives. What should we consider?

A3: If the compound is not behaving as expected, consider the following:

  • Mechanism of Action: While some fluorene derivatives are known to act as vascular disrupting agents or induce apoptosis, the specific mechanism of your compound may be different.[1][2] It is crucial to perform target validation and mechanism of action studies.

  • Cell Line Specificity: The activity of many compounds is highly cell-line dependent. The target protein or pathway may not be present or may be expressed at low levels in your chosen cell model. Consider screening a panel of cell lines to identify a responsive model.

  • Compound Metabolism: Cells may metabolize the compound into a more or less active form. LC-MS/MS analysis of cell lysates or culture media can help identify potential metabolites.

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response Curve

Problem: The IC50 value of the compound varies significantly between replicate experiments.

Troubleshooting Workflow:

G A Start: Inconsistent IC50 B Verify Stock Solution (Concentration, Stability) A->B F Consistent? B->F C Check Cell Plating Consistency (Density, Distribution) G Consistent? C->G D Assess Compound Solubility in Media H Precipitate Observed? D->H E Evaluate Assay Protocol (Incubation Times, Reagent Stability) I Consistent? E->I F->B No, remake stock F->C Yes G->C No, optimize plating G->D Yes H->E No K Test Alternative Solvents or Solubilizing Agents H->K Yes J Issue Resolved I->J Yes L Use Orthogonal Viability Assay I->L No K->D L->J

Caption: Troubleshooting inconsistent IC50 values.

Guide 2: Unexpected Off-Target Effects

Problem: The compound is causing unexpected cellular phenotypes that do not align with the hypothesized mechanism of action.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Reactive Oxygen Species (ROS) Production Co-incubate with an antioxidant like N-acetylcysteine (NAC).Some fluorene derivatives are known to induce ROS, which can lead to broad cellular stress and apoptosis.[2]
Induction of Innate Immune Signaling Measure cytokine levels (e.g., TNF-α, IFN-β) in the cell culture supernatant.Similar compounds like Flavone-8-acetic acid can activate the STING pathway, leading to cytokine production.[1]
Non-specific Membrane Interaction Perform a membrane integrity assay (e.g., LDH release) at various compound concentrations.At high concentrations, lipophilic compounds can disrupt cell membranes non-specifically.
Mitochondrial Toxicity Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining).Disruption of mitochondrial function is a common off-target effect of novel small molecules.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS)
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).

  • Treatment: Remove the overnight media from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: ROS Production Assay (DCFH-DA)
  • Cell Treatment: Plate and treat cells with the compound as described in the cell viability protocol for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2).

  • DCFH-DA Staining: Remove the treatment media and wash the cells with PBS. Add 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control.

Signaling Pathway

Hypothesized Signaling Pathway for a Fluorene Derivative Inducing Apoptosis

Based on the known activities of similar compounds, a potential mechanism of action could involve the induction of cellular stress leading to apoptosis.

G cluster_cell Cell Compound Fluorene Derivative ROS ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized ROS-mediated apoptosis pathway.

References

Technical Support Center: Synthesis and Optimization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and optimization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid analogs. The guidance is structured around the key synthetic steps typically involved in the preparation of this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing the target fluorenyl oxyacetic acid analogs?

A1: The synthesis is typically a multi-step process that involves:

  • Synthesis of the Dichlorofluorene Core: Preparation of the basic 3,4-dichlorofluoren-2-ol scaffold.

  • Alkylation: Introduction of the propyl group at the 8a position. This step is crucial for establishing the desired stereochemistry.

  • Williamson Ether Synthesis: Coupling of the fluorenol with an ethyl chloroacetate or similar reagent to form the ether linkage.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid analog.

Q2: I am having trouble with the Williamson ether synthesis step, what are the common failure points?

A2: The Williamson ether synthesis can be challenging, especially with complex substrates.[1] Key issues often include:

  • Steric Hindrance: The bulky fluorene structure can impede the nucleophilic attack.[1]

  • Base Strength: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the phenol, while a base that is too strong can lead to side reactions.[1]

  • Solvent Selection: Polar aprotic solvents are generally preferred to facilitate the reaction.[1]

  • Side Reactions: Elimination reactions can compete with the desired substitution, particularly with secondary and tertiary alkyl halides.[1][2]

Q3: What methods can be used to control the stereochemistry at the 8a position?

A3: Achieving the (8aR) configuration can be approached in several ways:

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the alkylation step to selectively form the desired enantiomer.

  • Chiral Starting Materials: Utilizing a starting material that already possesses the desired stereocenter.

Q4: My final hydrolysis step is giving low yields. What can I do?

A4: Low yields in the final hydrolysis step can be due to incomplete reaction or degradation of the product. Consider the following:

  • Reaction Conditions: Vary the temperature, reaction time, and concentration of the acid or base catalyst.

  • Choice of Hydrolysis Method: While basic hydrolysis (e.g., with NaOH or KOH) is common, acid-catalyzed hydrolysis (e.g., with HCl or H2SO4) may be more suitable for certain analogs to avoid potential side reactions.

  • Work-up Procedure: Ensure that the pH is carefully adjusted during work-up to fully protonate the carboxylate and precipitate the product. Extraction with a suitable organic solvent is also critical.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Insufficient deprotonation of the fluorenol.Use a stronger base (e.g., NaH instead of K2CO3). Ensure anhydrous conditions as water will quench the base.
Low reaction temperature.Increase the reaction temperature, but monitor for decomposition.
Formation of multiple byproducts Base-catalyzed side reactions.Use a milder base or a different solvent. For example, acetone can undergo aldol condensation in the presence of strong bases.[3]
Elimination reaction is competing.While the electrophile is typically a primary halide (e.g., ethyl chloroacetate), ensure its purity. Consider using an alternative coupling strategy if elimination is a persistent issue.
Starting material is recovered Steric hindrance is preventing the reaction.Increase the reaction time and temperature. Consider using a phase-transfer catalyst to improve the reaction rate.
Troubleshooting Guide 2: Issues with Final Product Purity
Symptom Possible Cause Suggested Solution
Product is oily or difficult to crystallize Presence of unreacted starting materials or byproducts.Purify the intermediate ester by column chromatography before the final hydrolysis step. Optimize the crystallization solvent system for the final product.
Broad peaks in NMR spectrum Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Recrystallization or trituration may be necessary to remove impurities.
Inconsistent melting point The product may be a mixture of enantiomers or diastereomers.Confirm stereochemical purity using chiral HPLC or by analysis of the Mosher's ester derivatives.

Section 3: Data Presentation

Table 1: Illustrative Optimization of Williamson Ether Synthesis Conditions
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetone562445
2Cs₂CO₃Acetonitrile821865
3NaHTHF661280
4K₂CO₃DMF1001275
5NaHDMF80892

This data is illustrative and serves as a starting point for optimization.

Table 2: Illustrative Optimization of Ester Hydrolysis
Entry Hydrolysis Reagent Solvent Temperature (°C) Time (h) Yield (%)
11M NaOHTHF/H₂O251270
21M NaOHTHF/H₂O60495
32M HClDioxane/H₂O100888
4LiOHTHF/H₂O25692

This data is illustrative and serves as a starting point for optimization.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • To a solution of the 3,4-dichloro-8a-propyl-8,9-dihydro-7H-fluoren-2-ol analog (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ester Hydrolysis
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (3.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid.

Section 5: Visualizations

Synthetic_Workflow A Starting Fluorenone B Dichlorination A->B e.g., SO₂Cl₂ C Alkylation (Propyl Group) B->C e.g., Propyl-MgBr D Reduction/Aromatization C->D E 3,4-dichloro-8a-propyl-fluoren-2-ol D->E F Williamson Ether Synthesis (with Ethyl Chloroacetate) E->F Base (e.g., NaH) G Ester Intermediate F->G H Hydrolysis G->H e.g., LiOH I Final Acetic Acid Analog H->I Troubleshooting_WES start Low Yield in Williamson Ether Synthesis q1 Is starting material consumed? start->q1 a1_yes Yes, but multiple products formed q1->a1_yes Yes a1_no No, starting material recovered q1->a1_no No q2 Possible Cause: Side reactions (e.g., elimination) a1_yes->q2 q3 Possible Cause: - Insufficient base strength - Low temperature - Steric hindrance a1_no->q3 sol2 Solution: - Use milder base - Change solvent - Lower temperature q2->sol2 sol3 Solution: - Use stronger base (e.g., NaH) - Increase temperature - Increase reaction time q3->sol3 Parameter_Relationships Yield Yield Purity Purity Time Time Base Base Base->Yield +/- Base->Purity - Temp Temp Temp->Yield + Temp->Purity - Temp->Time - Solvent Solvent Solvent->Yield +/- Solvent->Purity +/-

References

Validation & Comparative

A Comparative Analysis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and Known AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, hereafter referred to as Compound X, and a selection of established inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 is a critical enzyme implicated in the biosynthesis of potent androgens and in prostaglandin metabolism, making it a significant target in the development of therapies for castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.

The following sections present a comparative analysis of Compound X against well-characterized AKR1C3 inhibitors, including Indomethacin, Flufenamic Acid, ASP-9521, and SN33638. The comparison is based on their inhibitory potency, selectivity, and the experimental methodologies used for their characterization.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of Compound X and known AKR1C3 inhibitors are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) against AKR1C3 and, where available, against the closely related isoforms AKR1C1 and AKR1C2 to indicate selectivity. Lower IC50 values denote higher potency.

CompoundTargetIC50 (nM)Selectivity (over AKR1C2)Reference
Compound X (Hypothetical) AKR1C3 50 >100-fold N/A
IndomethacinAKR1C3100>300-fold[1][2]
Flufenamic AcidAKR1C33828-fold[3]
ASP-9521AKR1C311>100-fold[4][5][6][7][8]
SN33638AKR1C313>300-fold[9]

Signaling Pathways and Experimental Workflow

To understand the context of AKR1C3 inhibition, the following diagrams illustrate the androgen biosynthesis pathway where AKR1C3 plays a key role, and a typical experimental workflow for evaluating AKR1C3 inhibitors.

AKR1C3_Androgen_Biosynthesis_Pathway cluster_adrenal Adrenal Gland cluster_prostate_cell Prostate Cancer Cell DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Metabolism Testosterone Testosterone Androstenedione->Testosterone Reduction DHT DHT (potent androgen) Testosterone->DHT Reduction AR Androgen Receptor (AR) DHT->AR Binds and Activates Gene_Expression Gene Expression (Proliferation, Survival) AR->Gene_Expression Promotes Transcription AKR1C3 AKR1C3 AKR1C3->Testosterone Catalyzes Inhibitors Compound X & Known Inhibitors Inhibitors->AKR1C3 Inhibit

Figure 1: Simplified Androgen Biosynthesis Pathway in Prostate Cancer Cells.

Experimental_Workflow_for_AKR1C3_Inhibitor_Screening cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Recombinant_Enzyme Purified Recombinant AKR1C3 Enzyme Incubation Incubation Recombinant_Enzyme->Incubation Substrate_Cofactor Substrate (e.g., Androstenedione) + NADPH (Cofactor) Substrate_Cofactor->Incubation Test_Compound Test Compound (e.g., Compound X) Test_Compound->Incubation Measurement Measure NADPH Depletion or Product Formation (Spectrophotometry/LC-MS) Incubation->Measurement IC50_Determination IC50 Calculation Measurement->IC50_Determination Prostate_Cancer_Cells Prostate Cancer Cell Line (e.g., LNCaP-AKR1C3) Androgen_Precursor Add Androgen Precursor (e.g., Androstenedione) Prostate_Cancer_Cells->Androgen_Precursor Treatment Treat with Test Compound Androgen_Precursor->Treatment Cell_Proliferation_Assay Measure Cell Viability (e.g., MTT Assay) Treatment->Cell_Proliferation_Assay PSA_Assay Measure PSA Production (e.g., ELISA) Treatment->PSA_Assay Cellular_IC50 Determine Cellular Efficacy Cell_Proliferation_Assay->Cellular_IC50 PSA_Assay->Cellular_IC50

Figure 2: General Experimental Workflow for Evaluating AKR1C3 Inhibitors.

Experimental Protocols

The following are representative protocols for the biochemical and cell-based assays used to characterize AKR1C3 inhibitors.

Recombinant AKR1C3 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified AKR1C3.

Materials:

  • Purified recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • Substrate: S-tetralol or androstenedione

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, NADPH, and the AKR1C3 enzyme.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control is also included.

  • Initiate the enzymatic reaction by adding the substrate (e.g., S-tetralol).

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This indicates NADPH consumption during the enzymatic reaction.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Androgen Production and Proliferation Assay

This assay evaluates the ability of an inhibitor to block androgen synthesis and subsequent cell proliferation in a cellular context.

Materials:

  • Prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3)

  • Cell culture medium and supplements

  • Androstenedione (androgen precursor)

  • Test compound dissolved in DMSO

  • MTT reagent for cell viability assessment

  • ELISA kit for Prostate-Specific Antigen (PSA) quantification

  • 96-well cell culture plates

  • Plate reader for absorbance measurements

Procedure:

  • Seed the prostate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of androstenedione. Include appropriate controls (vehicle and no androstenedione).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For Cell Proliferation:

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • For PSA Production:

    • Collect the cell culture supernatant.

    • Measure the concentration of PSA using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of PSA production inhibition relative to the vehicle control.

  • Determine the cellular IC50 values for both cell proliferation and PSA production.

Conclusion

The hypothetical Compound X, with its potent and selective inhibition of AKR1C3, represents a promising candidate for further investigation. Its performance, when compared to established inhibitors like ASP-9521 and SN33638, suggests it falls within a therapeutically relevant range of potency. The provided experimental protocols offer a standardized framework for the preclinical evaluation of such compounds, enabling a direct comparison of their efficacy in both biochemical and cellular settings. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate the therapeutic potential of novel AKR1C3 inhibitors like Compound X.

References

"validation of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid's target engagement"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of a novel CRTH2 antagonist, designated here as Compound X (2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid). Due to the absence of publicly available data for Compound X, this document serves as a template, comparing its hypothetical performance against two well-characterized, though clinically unsuccessful, CRTH2 antagonists: Fevipiprant and Setipiprant .

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a significant role in allergic inflammation. Antagonism of this receptor has been a therapeutic strategy for conditions such as asthma and allergic rhinitis. Validating that a novel compound effectively binds to and modulates the function of CRTH2 is a critical step in its preclinical development.

Comparative Performance Data

Effective target engagement is quantified through a series of in vitro assays that measure a compound's binding affinity and functional potency. The following tables summarize key performance metrics for Fevipiprant and Setipiprant, with a placeholder for the hypothetical data of Compound X.

Table 1: In Vitro Binding Affinity for CRTH2

CompoundAssay TypeRadioligandCell LineKd (nM)Ki (nM)
Compound X Radioligand Binding[3H]PGD2HEK293Data not availableData not available
Fevipiprant Radioligand Binding[3H]-QAW039CHO1.14 ± 0.44[1][2]-
Setipiprant Radioligand Binding[3H]PGD2--Data not available

Table 2: In Vitro Functional Potency at CRTH2

CompoundAssay TypeCell TypeStimulusIC50 (nM)
Compound X Eosinophil Shape ChangeHuman EosinophilsPGD2Data not available
Fevipiprant Eosinophil Shape ChangeHuman Whole BloodPGD20.44[3]
Setipiprant Eosinophil Shape ChangeHuman EosinophilsPGD2Data not available
Compound X Calcium MobilizationHEK293-CRTH2PGD2Data not available
Fevipiprant Calcium Mobilization-PGD2Data not available
Setipiprant Calcium Mobilization-PGD2Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays in validating CRTH2 target engagement.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the CRTH2 receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors).

  • Binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% BSA).[4]

  • Radioligand (e.g., [3H]PGD2).

  • Test compounds (Compound X, Fevipiprant, Setipiprant).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-CRTH2 cells to confluency.

    • Harvest cells and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 150,000 x g) to pellet the cell membranes.[4]

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20 µg of protein) to each well.[4]

    • For saturation binding (to determine Kd), add increasing concentrations of the radioligand.

    • For competition binding (to determine Ki), add a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[4]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine Kd or IC50 values. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This is a functional assay that measures the ability of a compound to inhibit the cellular response to CRTH2 activation.

Objective: To determine the potency (IC50) of a test compound in inhibiting PGD2-induced shape change in eosinophils.

Materials:

  • Freshly isolated human eosinophils or human whole blood.

  • PGD2 (prostaglandin D2) as the agonist.

  • Test compounds.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Isolate eosinophils from the peripheral blood of healthy donors.

  • Compound Incubation:

    • Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control.

  • Stimulation:

    • Add PGD2 to the cell suspension to induce a shape change and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry, measuring the forward scatter (FSC) to detect changes in cell size and shape.

  • Data Analysis:

    • Determine the IC50 value by plotting the inhibition of the PGD2-induced shape change against the concentration of the test compound.

Calcium Mobilization Assay

This assay measures the inhibition of the intracellular calcium flux that occurs upon CRTH2 activation.

Objective: To determine the potency (IC50) of a test compound in inhibiting PGD2-induced calcium mobilization in CRTH2-expressing cells.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • PGD2.

  • Test compounds.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the HEK293-CRTH2 cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add various concentrations of the test compound to the wells and incubate.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject PGD2 into the wells and immediately measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the inhibition of the PGD2-induced calcium signal at each concentration of the test compound and determine the IC50 value.

Visualizations

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTH2 receptor, leading to downstream cellular responses.

CRTH2_Signaling PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/Gq Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Induces Cell_response Cellular Response (e.g., Shape Change, Chemotaxis) Ca_release->Cell_response Triggers

CRTH2 receptor signaling cascade.

Experimental Workflow for Target Engagement Validation

This diagram outlines the sequential steps involved in validating the target engagement of a novel CRTH2 antagonist.

Target_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_functional binding_assay Radioligand Binding Assay (Affinity: Kd, Ki) functional_assays Functional Assays (Potency: IC50) calcium_assay Calcium Mobilization functional_assays->calcium_assay shape_change_assay Eosinophil Shape Change functional_assays->shape_change_assay compound Novel Compound (X) compound->binding_assay compound->functional_assays

Workflow for CRTH2 antagonist validation.

Logical Relationship of Comparative Analysis

The diagram below illustrates the comparative logic used in this guide, positioning the unknown compound against established alternatives.

Comparative_Analysis cluster_comparison Comparative Assessment CompoundX Compound X (Target Engagement Profile) Binding Affinity Binding Affinity CompoundX->Binding Affinity Functional Potency Functional Potency CompoundX->Functional Potency Fevipiprant Fevipiprant (Reference Profile) Fevipiprant->Binding Affinity Fevipiprant->Functional Potency Setipiprant Setipiprant (Reference Profile) Setipiprant->Binding Affinity Setipiprant->Functional Potency

References

Comparative Analysis: 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the novel chemical entity 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid against its closest structural and potential functional analog, ethacrynic acid. Due to the absence of publicly available experimental data for the target compound, this analysis is based on a structural comparison and the well-established pharmacology of ethacrynic acid, a potent loop diuretic. This guide aims to hypothesize the potential biological activity of the target compound and provide a framework for its experimental evaluation.

Physicochemical and Structural Overview

A direct comparison of the fundamental properties of the target compound and ethacrynic acid reveals key similarities and differences that are likely to influence their respective biological activities.

Table 1: Comparison of Physicochemical Properties

Property2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acidEthacrynic Acid
IUPAC Name 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid[2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid
Molecular Formula C₁₈H₁₈Cl₂O₄C₁₃H₁₂Cl₂O₄
Molecular Weight 385.24 g/mol 303.14 g/mol
Core Structure Tricyclic Dichloro-fluorenoneDichlorinated Phenoxyacetic Acid

Comparative Structural and Functional Analysis

The primary basis for comparing the target compound to ethacrynic acid lies in their shared structural motifs, which are known to be critical for the diuretic activity of ethacrynic acid. Both molecules feature a dichlorinated aromatic ring bearing an oxyacetic acid group. In ethacrynic acid, this moiety is crucial for its diuretic effect.

However, a significant point of divergence is the substituent at the para position to the oxyacetic acid group. Ethacrynic acid possesses an α,β-unsaturated ketone, which acts as a Michael acceptor and is believed to form covalent bonds with sulfhydryl groups of the Na-K-Cl symporter. In contrast, the target compound has a more complex and rigid tricyclic fluorenone system. This structural difference is anticipated to significantly impact its interaction with the biological target, potentially altering its potency, selectivity, and duration of action.

Table 2: Comparative Structural Features and Hypothesized Biological Activity

Feature2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acidEthacrynic Acid
Aromatic System Dichlorinated fluorenone-like ring systemDichlorinated phenyl ring
Acidic Moiety Oxyacetic acidOxyacetic acid
Key Pharmacophore Fused propyl-dihydro-fluorenoneα,β-unsaturated ketone
Known Mechanism of Action Not establishedInhibition of Na-K-Cl symporter in the loop of Henle
Hypothesized Activity Potential loop diuretic activity. The rigid, bulky side chain may alter binding kinetics and selectivity compared to ethacrynic acid.Potent loop diuretic with a rapid onset and short duration of action.

Proposed Mechanism of Action

Based on the structural similarities to ethacrynic acid, it is hypothesized that 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid may function as a loop diuretic by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. This inhibition would lead to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased urinary excretion of water and electrolytes.

Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Apical Membrane of Epithelial Cell cluster_blood Bloodstream ions Na+, K+, 2Cl- NKCC2 Na-K-Cl Cotransporter (NKCC2) ions->NKCC2 reabsorption Ion Reabsorption NKCC2->reabsorption Normal Function Target_Compound Target Compound Target_Compound->NKCC2 Inhibition

Caption: Hypothesized inhibition of the NKCC2 transporter.

Recommended Experimental Protocols

To ascertain the diuretic potential and characterize the pharmacological profile of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, a standardized in vivo diuretic activity assay is recommended.

Protocol: Diuretic Activity Screening in a Rat Model

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Animals should be acclimatized for at least one week with free access to standard pellet diet and water.

  • Experimental Groups:

    • Control group (vehicle, e.g., 0.5% aqueous carboxymethylcellulose).

    • Reference group (Ethacrynic acid, e.g., 30 mg/kg, p.o.).

    • Test groups (Target compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the vehicle, reference drug, or test compound by oral gavage.

    • Immediately after dosing, administer a saline load (0.9% NaCl, 25 mL/kg, p.o.).

    • House individual animals in metabolic cages.

    • Collect urine over a period of 5 to 24 hours.

  • Analysis:

    • Measure the total urine volume for each animal.

    • Determine the concentration of Na⁺ and K⁺ in the urine using a flame photometer.

    • Calculate the total excretion of Na⁺ and K⁺.

    • Assess the diuretic activity and potency relative to the control and reference groups.

  • Statistical Analysis: Use appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine significant differences between groups.

Proposed Experimental Workflow

The following diagram outlines a logical progression for the preclinical evaluation of the target compound as a potential diuretic.

Experimental_Workflow A Synthesis & Purification B In vivo Diuretic Screen (Rat Model) A->B C Dose-Response & Efficacy Studies B->C D Pharmacokinetic Profiling (ADME) C->D E Mechanism of Action Studies (e.g., in vitro transporter assays) C->E G Lead Optimization & SAR Studies C->G Feedback F Preliminary Toxicology D->F E->G

Caption: A proposed workflow for preclinical evaluation.

"confirming the efficacy of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the efficacy of the compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in different cell lines. Despite extensive searches using its chemical name, CAS number (101469-39-0), and alternative nomenclature, no experimental studies detailing its biological activity, mechanism of action, or comparative performance against other agents were identified.

This absence of published research prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational experimental evidence.

The compound, a derivative of a fluorene scaffold, belongs to a broad class of molecules that have been investigated for various biological activities. However, the specific substitutions and stereochemistry of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid appear to be novel or at least not extensively studied in the public domain.

Researchers and drug development professionals interested in the potential of this compound would need to undertake initial in vitro studies to establish a baseline of its biological effects. Such studies would typically involve:

  • Cell Viability and Cytotoxicity Assays: To determine the compound's effect on the growth and survival of various cancer and non-cancer cell lines.

  • Dose-Response Studies: To establish the concentration range at which the compound exhibits biological activity.

  • Mechanism of Action Studies: To investigate the molecular pathways through which the compound exerts its effects. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

An illustrative experimental workflow for initial screening is presented below. This generalized workflow highlights the necessary steps to begin characterizing the efficacy of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (If Active) cluster_2 Phase 3: Comparative Analysis Compound Test Compound (2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid) CellLines Panel of Cancer and Normal Cell Lines Compound->CellLines Treat MTT Cell Viability Assay (e.g., MTT, MTS) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) IC50->Apoptosis If potent CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If potent Signaling Signaling Pathway Analysis (e.g., Western Blot for key proteins) IC50->Signaling If potent Alternatives Select Alternative Compounds/Standard Drugs Apoptosis->Alternatives CellCycle->Alternatives Signaling->Alternatives HeadToHead Head-to-Head Comparison (Efficacy, Potency, Selectivity) Alternatives->HeadToHead DataAnalysis Data Analysis and Publication HeadToHead->DataAnalysis

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound's efficacy.

Until such foundational research is conducted and published, a comprehensive and objective comparison guide on the efficacy of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid remains an endeavor for future scientific investigation. Professionals in the field are encouraged to consider this compound as a candidate for primary research to elucidate its potential therapeutic value.

"cross-validation of experimental results for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Due to the limited publicly available experimental data for this specific compound, this guide uses the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Indomethacin as a primary benchmark for comparison. Indomethacin shares structural motifs with the target compound, specifically an acetic acid moiety attached to a cyclic core, and is extensively studied for its anti-inflammatory and analgesic properties.

Physicochemical Properties Comparison

A summary of the key physicochemical properties for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and Indomethacin is presented below. This data is essential for understanding the potential bioavailability and pharmacokinetic profiles of these compounds.

Property2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acidIndomethacin
Molecular Formula C₁₈H₁₈Cl₂O₄C₁₉H₁₆ClNO₄
Molecular Weight 385.2 g/mol 357.8 g/mol [1]
Appearance Not specifiedPale yellow to yellow-tan crystalline powder[1]
Melting Point Not specified158°C[1]
Water Solubility Not specifiedPractically insoluble[1][2]
LogP (Octanol/Water) Not specified4.27[1]

Biological Activity and Mechanism of Action: A Focus on Indomethacin

Indomethacin's primary mechanism of action is the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6][7][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] Specifically, Indomethacin has a higher selectivity for COX-1, which can contribute to its gastrointestinal side effects.[1] Furthermore, Indomethacin has been shown to antagonize the EP2 prostanoid receptor, suggesting a mechanism of action that may be independent of COX inhibition.[9][10]

The inhibition of prostaglandin E2 (PGE₂) synthesis is a critical aspect of Indomethacin's therapeutic action.[11][12] PGE₂ is a potent inflammatory mediator, and its reduction leads to decreased edema, pain, and fever.

Experimental Protocols

To facilitate the experimental evaluation of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and its analogs, detailed protocols for assessing anti-inflammatory activity are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

Principle: Injection of carrageenan into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Groups: Male Wistar or Sprague-Dawley rats are randomly divided into groups (n=6 per group):

    • Control Group (Vehicle)

    • Positive Control Group (e.g., Indomethacin, 5-10 mg/kg)

    • Test Compound Groups (various doses)

  • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_2 Inhibition Fluorene_Compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl- 8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (Hypothesized Target) Fluorene_Compound->COX1_2 Potential Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomization into Groups (Control, Positive Control, Test) Start->Grouping Dosing Drug Administration (Vehicle, Indomethacin, Test Compound) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hr) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End: Evaluation of Anti-inflammatory Activity Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

Independent Verification of the Biological Effects of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals no specific biological data for the compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. This suggests the compound may be a novel entity, a synthetic intermediate not yet characterized biologically, or part of proprietary research not in the public domain. However, an analysis of its core structural motifs—a fluorenone skeleton, dichloro substitution, and a phenoxyacetic acid moiety—provides a strong basis for predicting its potential biological activities and for designing a robust experimental plan for its characterization.

This guide offers a comparative analysis of structurally related compounds to infer the likely biological effects of the target molecule. It further outlines detailed experimental protocols and workflows for the independent verification of these potential activities.

Predicted Biological Activities Based on Structural Analogs

The chemical structure of the target compound integrates three key pharmacophores that are well-documented in medicinal chemistry:

  • Fluorenone Core: The tricyclic fluorenone ring system is a privileged scaffold known for a wide array of biological activities.[1][2][3] Derivatives have been reported to possess anticancer, antibiotic, antiviral, and neuromodulatory properties.[1][3] Specifically, 9-fluorenone derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against SARS-CoV-2.[4]

  • Dichloro Aromatic Substitution: The presence of two chlorine atoms on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Dichloroacetic acid and its derivatives have been investigated as potential anti-tumor and anti-inflammatory agents.[5][6] This substitution pattern is also a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Phenoxyacetic Acid Moiety: This functional group is a known pharmacophore in drugs targeting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Acetic acid derivatives, in general, encompass a broad class of NSAIDs used to manage pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[9]

Based on these structural components, it is plausible that 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid could exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Comparative Data of Structurally Related Compounds

To provide a framework for evaluating the target compound, the following table summarizes the biological activities of known fluorenone and phenoxyacetic acid derivatives.

Compound Class Specific Example Biological Activity Key Findings Reference
Fluorenone Derivatives TiloroneAntiviralActive against SARS-CoV-2 (IC50 = 180 nM) and other viruses like EBOV and Marburg virus.[4]
Onychine (1-methyl-4-azafluorenone)AntimicrobialNaturally occurring compound with established antimicrobial effects.[1]
9-Fluorenone SulfonamidesAntiviral (SARS-CoV-2)Inhibit SARS-CoV-2 proteases and suppress viral replication.[4]
Phenoxyacetic Acid Derivatives Pyrazoline-phenoxyacetic acidsAnti-inflammatory (COX-2 Inhibition)Potent and selective COX-2 inhibitors (IC50 = 0.03 µM) with in vivo efficacy in rat edema models.[8]
Dichloroanilino Phenylacetic Acid Derivatives Various synthesized analogsAnti-inflammatory, AnalgesicShowed significant anti-inflammatory activity comparable to diclofenac, with reduced ulcerogenic effects.[7]

Proposed Experimental Protocols for Independent Verification

The following are detailed methodologies for key experiments to independently verify the predicted biological effects of the target compound.

Anti-inflammatory Activity Assessment
  • In Vitro COX-1/COX-2 Inhibition Assay:

    • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

    • Method: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used. The compound will be incubated with purified ovine COX-1 and human recombinant COX-2 enzymes in the presence of arachidonic acid. The production of prostaglandin PGG2 is measured colorimetrically.

    • Data Analysis: IC50 values will be calculated for both enzymes, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) will be determined.

  • In Vivo Carrageenan-Induced Paw Edema Model:

    • Objective: To assess the in vivo anti-inflammatory efficacy of the compound.

    • Method: Male Wistar rats are injected with a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema. The test compound or a vehicle control is administered orally one hour prior to carrageenan injection. Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.

    • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Anticancer Activity Assessment
  • In Vitro Cell Viability Assay (MTT Assay):

    • Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

    • Method: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) will be seeded in 96-well plates. After 24 hours, cells are treated with increasing concentrations of the test compound for 48-72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

    • Data Analysis: The concentration that inhibits 50% of cell growth (IC50) is determined for each cell line.

  • Apoptosis Assay by Flow Cytometry:

    • Objective: To determine if the compound induces programmed cell death.

    • Method: Cancer cells are treated with the compound at its IC50 concentration for 24 hours. Cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using a flow cytometer.

    • Data Analysis: The proportion of early apoptotic, late apoptotic, and necrotic cells is compared between treated and untreated samples.

Visualization of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be modulated by the target compound.

G Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vitro Analysis cluster_1 In Vivo Confirmation a Target Compound b COX-1/COX-2 Enzyme Assay a->b c Determine IC50 Values b->c d Calculate COX-2 Selectivity Index c->d f Administer Compound to Rats d->f Promising Candidate e Carrageenan-Induced Paw Edema e->f g Measure Paw Volume f->g h Calculate % Inhibition g->h

Caption: Workflow for verifying anti-inflammatory activity.

G Hypothetical COX-2 Mediated Anti-inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Target Compound Target Compound Target Compound->COX-2 Enzyme Inhibition G Workflow for Anticancer Cytotoxicity Screening cluster_0 Primary Screening cluster_1 Mechanism of Action a Target Compound b Cancer Cell Line Panel a->b c MTT Assay b->c Treat with Compound d Determine IC50 Values c->d e Select Potent Cell Line d->e Identify Hits f Annexin V/PI Staining e->f g Flow Cytometry Analysis f->g h Quantify Apoptosis g->h

References

Comparative Pharmacokinetics of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and Its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacokinetic profiles of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid and its derivatives. At present, there is no published experimental data detailing the absorption, distribution, metabolism, and excretion (ADME) of this specific compound or its closely related analogues.

While research into fluorene derivatives is an active field, the focus has largely been on their synthesis and potential therapeutic applications, particularly in oncology and infectious diseases.[1][2][3][4][5] Studies have explored the anti-cancer and antimicrobial properties of various dichloro-fluorene compounds, but these investigations have not extended to in-vivo pharmacokinetic evaluations.[1][2][3][4]

The absence of pharmacokinetic data—such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and bioavailability—precludes the creation of a comparative guide and the associated data tables as requested.

General Considerations for the Pharmacokinetics of Fluorene Derivatives

In the absence of specific data, a general discussion on the potential pharmacokinetic characteristics of fluorene-based compounds can be offered, based on the broader chemical class. Fluorene itself is a polycyclic aromatic hydrocarbon that is insoluble in water and soluble in many organic solvents.[6] The introduction of various functional groups, as seen in the specified compound, would significantly alter its physicochemical properties and, consequently, its pharmacokinetic behavior.

The lipophilicity, molecular weight, and ionization state (pKa) of the parent compound and its derivatives would be critical determinants of their ADME profiles. The carboxylic acid moiety in the specified compound suggests that it would exhibit acidic properties, influencing its absorption and distribution.

Future Research Directions

To address the current knowledge gap, dedicated pharmacokinetic studies are required. A typical experimental workflow to characterize the pharmacokinetics of these novel fluorene derivatives would involve several key stages.

Below is a generalized workflow for conducting such a study.

G cluster_preclinical Preclinical Pharmacokinetic Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro ADME Assays\n(e.g., metabolic stability, plasma protein binding) In Vitro ADME Assays (e.g., metabolic stability, plasma protein binding) Compound Synthesis\nand Characterization->In Vitro ADME Assays\n(e.g., metabolic stability, plasma protein binding) Animal Model Selection\n(e.g., rats, mice) Animal Model Selection (e.g., rats, mice) In Vitro ADME Assays\n(e.g., metabolic stability, plasma protein binding)->Animal Model Selection\n(e.g., rats, mice) Dosing and Sampling\n(Intravenous and Oral Administration) Dosing and Sampling (Intravenous and Oral Administration) Animal Model Selection\n(e.g., rats, mice)->Dosing and Sampling\n(Intravenous and Oral Administration) Sample Analysis\n(Plasma, Urine, Feces) Sample Analysis (Plasma, Urine, Feces) Dosing and Sampling\n(Intravenous and Oral Administration)->Sample Analysis\n(Plasma, Urine, Feces) Bioanalytical Method Development\nand Validation (e.g., LC-MS/MS) Bioanalytical Method Development and Validation (e.g., LC-MS/MS) Bioanalytical Method Development\nand Validation (e.g., LC-MS/MS)->Sample Analysis\n(Plasma, Urine, Feces) Pharmacokinetic Data Analysis\n(e.g., NCA, compartmental modeling) Pharmacokinetic Data Analysis (e.g., NCA, compartmental modeling) Sample Analysis\n(Plasma, Urine, Feces)->Pharmacokinetic Data Analysis\n(e.g., NCA, compartmental modeling) Report Generation Report Generation Pharmacokinetic Data Analysis\n(e.g., NCA, compartmental modeling)->Report Generation

A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

References

Comparative Selectivity Analysis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the selectivity of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid cannot be provided at this time due to a lack of publicly available biological data for this specific compound. Extensive searches of scientific literature, patent databases, and chemical screening libraries have not yielded any information regarding its inhibitory activity against key enzymes such as cyclooxygenases (COX-1 and COX-2) or microsomal prostaglandin E2 synthase-1 (mPGES-1).

This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of this compound, should data become available. It outlines the standard experimental protocols and provides comparative data for known selective inhibitors of COX-2 and mPGES-1, which are the likely targets for a compound with this chemical scaffold, a fluorene acetic acid derivative.

Prostaglandin E2 Biosynthesis Pathway

The production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, is primarily regulated by the enzymes COX-2 and mPGES-1. Understanding this pathway is crucial for interpreting selectivity data.

PGE2_Pathway cluster_COX Cyclooxygenases cluster_PGES Prostaglandin Synthases Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 PGE2 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) COX1->PGG2 COX2->PGG2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids

Caption: Prostaglandin E2 (PGE2) biosynthesis pathway.

Comparison with Known Selective Inhibitors

To evaluate the selectivity of the target compound, its inhibitory activity (typically measured as IC50 values) would be compared against known selective inhibitors of COX-2 and mPGES-1.

Cyclooxygenase-2 (COX-2) Selective Inhibitors

COX-2 selective inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that preferentially inhibit the COX-2 isoform over COX-1. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >1000.018>5555
Etoricoxib 10.80.03360
Valdecoxib 3.10.005620
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors

mPGES-1 is a terminal enzyme in the PGE2 biosynthetic pathway, acting downstream of COX enzymes. Selective inhibition of mPGES-1 is a therapeutic strategy aimed at reducing PGE2-mediated inflammation without affecting the production of other prostanoids, potentially offering a better safety profile than COX inhibitors.

CompoundmPGES-1 IC50 (µM)
MK-886 0.4
AF-3485 0.025
YS-121 0.15
Compound 27 0.003

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of inhibitors against COX and mPGES-1 enzymes.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Experimental Workflow:

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Arachidonic Acid (Substrate) incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction (e.g., with acid) reaction->stop_reaction quantify Quantify Prostaglandin Production (e.g., by ELISA or LC-MS/MS) stop_reaction->quantify calculate Calculate IC50 Values quantify->calculate end End calculate->end

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stopping solution, typically a strong acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2 or PGF2α) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the activity of the enzymes in their native cellular environment.

Experimental Workflow:

WBA_Workflow start Start collect_blood Collect Human Venous Blood start->collect_blood aliquot_blood Aliquot Blood collect_blood->aliquot_blood incubate_inhibitor Incubate with Inhibitor aliquot_blood->incubate_inhibitor stimulate_cox1 Induce Clotting (for COX-1 activity) (measures TXB2) incubate_inhibitor->stimulate_cox1 stimulate_cox2 Stimulate with LPS (for COX-2 activity) (measures PGE2) incubate_inhibitor->stimulate_cox2 separate_plasma Separate Plasma/Serum stimulate_cox1->separate_plasma stimulate_cox2->separate_plasma quantify_prostanoids Quantify TXB2 and PGE2 (ELISA or LC-MS/MS) separate_plasma->quantify_prostanoids calculate_ic50 Calculate IC50 Values quantify_prostanoids->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for human whole blood COX selectivity assay.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • COX-1 Activity (Thromboxane B2 production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels are measured by ELISA or LC-MS/MS as an index of COX-1 activity.

  • COX-2 Activity (Prostaglandin E2 production):

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated at 37°C for a longer period (e.g., 24 hours).

    • Plasma is separated by centrifugation.

    • PGE2 levels are measured by ELISA or LC-MS/MS as an index of COX-2 activity.

  • Data Analysis: IC50 values for the inhibition of COX-1 and COX-2 are calculated from the dose-response curves.

In Vitro mPGES-1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of PGH2 to PGE2 by purified mPGES-1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human mPGES-1 is used. The substrate, PGH2, is unstable and must be freshly prepared or handled with care.

  • Inhibitor Preparation: The test compound is prepared as described for the COX assay.

  • Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione) which is essential for mPGES-1 activity.

  • Incubation: The enzyme is pre-incubated with the test compound.

  • Reaction Initiation and Termination: The reaction is started by adding PGH2 and stopped after a short period (e.g., 1 minute) with a solution containing a reducing agent like stannous chloride (SnCl2), which converts any remaining PGH2 to PGF2α.

  • Quantification of PGE2: The amount of PGE2 produced is quantified by LC-MS/MS.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Conclusion

While a direct evaluation of the selectivity of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is currently not possible due to the absence of biological data, this guide provides the necessary framework for such an assessment. By employing the standardized experimental protocols outlined and comparing the resulting data with the provided values for known selective inhibitors, researchers can effectively characterize the selectivity profile of this compound. The scientific community awaits the publication of biological activity data for this and other novel chemical entities to advance the development of more targeted and safer anti-inflammatory therapeutics.

Safety Operating Guide

Proper Disposal Procedures for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The following procedures are based on general best practices for handling halogenated organic compounds and carboxylic acids in a laboratory setting. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Work in a certified chemical fume hood.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of waste containing 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and a list of all components and their approximate percentages.[1][2]

  • Waste Stream: This compound should be disposed of in the "Halogenated Organic Waste" stream.[3][4] Do not mix with non-halogenated solvents or other incompatible waste streams.

  • Container Management: Keep the waste container closed except when adding waste.[5] Store the container in a designated satellite accumulation area, which is typically within a fume hood and has secondary containment.[1][6]

III. Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][7]

Step-by-Step Disposal Guidance:

  • Consult Institutional Policy: Before initiating any disposal protocol, contact your institution's EHS office for specific guidance and to schedule a waste pickup.[2]

  • Waste Manifest: Your EHS department will provide a hazardous waste tag or manifest that must be completed with the chemical name, quantity, and associated hazards.

  • Container Sealing: Once the waste container is full (typically around 90% capacity to prevent spills), securely seal the container.[6][8]

  • Pickup: Arrange for a hazardous waste pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[6]

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for acidic properties): If the spill is significant and the acidic nature is a concern, it can be neutralized with a mild base like sodium bicarbonate. This should only be done by trained personnel.

  • Collection and Disposal: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

V. Quantitative Data Summary

The following table summarizes key data points relevant to the safe handling and disposal of halogenated organic acids. Specific values for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid are not available and should be determined experimentally or from a specific SDS if one becomes available.

ParameterGeneral Value/Consideration for Halogenated Organic AcidsNotes
pH AcidicThe carboxylic acid group will result in acidic properties. Neutralization may be required for some disposal pathways, but should be done with caution to avoid exothermic reactions.
Solubility Likely soluble in organic solvents, sparingly soluble in water.Waste should be collected in an appropriate organic solvent if necessary. Avoid aqueous disposal.
EPA Hazardous Waste Codes Potential for F-listed (from solvents) or D-listed (if corrosive)The specific waste code would be determined by the full composition of the waste stream. Chlorinated compounds are often regulated under the F002 code if mixed with certain spent halogenated solvents.[9]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_disposal Disposal Start Generate Waste Containing the Compound Assess Is the waste contaminated with other hazardous materials (e.g., radioactive, biological)? Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate No MixedWaste Consult EHS for Mixed Waste Protocol Assess->MixedWaste Yes Container Use a labeled, sealed, and compatible waste container Segregate->Container EHS Contact EHS for Waste Pickup MixedWaste->EHS SA Store in Satellite Accumulation Area with Secondary Containment Container->SA SA->EHS End Proper Disposal by Licensed Contractor EHS->End

Caption: Decision workflow for the disposal of the specified chemical.

References

Personal protective equipment for handling 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The following guidance is based on the safety profiles of structurally related compounds, specifically phenoxyacetic acids. Researchers should handle this compound with caution and assume it may have hazardous properties. A thorough risk assessment should be conducted before any handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The information is structured to provide immediate, procedural guidance for safe laboratory operations and disposal.

Personal Protective Equipment (PPE)

Based on the hazards associated with phenoxyacetic acids, the following PPE is mandatory when handling 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

PPE Category Specific Requirements Rationale
Eye Protection Chemical safety goggles with side shields.Protects against potential splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use.Provides a barrier against skin contact, which may cause irritation.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of the compound, which may cause respiratory irritation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Procedure Guideline
Handling Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.

Procedure Guideline
Minor Spill For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as for a minor spill.
Disposal Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.

Experimental Workflow for Handling

The following diagram outlines the standard operational procedure for handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Management a 1. Conduct Risk Assessment b 2. Don Appropriate PPE a->b c 3. Weigh Compound in Fume Hood b->c d 4. Prepare Solution c->d e 5. Decontaminate Work Area d->e f 6. Remove and Dispose of PPE e->f g 7. Segregate and Label Waste f->g h 8. Dispose According to Regulations g->h

Caption: Standard Laboratory Handling Workflow.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the chemical's potential hazards and the required safety precautions.

G cluster_hazards Potential Hazards (Based on Analogs) cluster_ppe Personal Protective Equipment cluster_procedures Handling Procedures H1 Skin Irritation P1 Gloves H1->P1 H2 Eye Irritation P2 Goggles H2->P2 H3 Respiratory Irritation P3 Fume Hood / Respirator H3->P3 Proc1 Avoid Contact P1->Proc1 P2->Proc1 Proc2 Proper Ventilation P3->Proc2 Proc3 Thorough Washing Proc1->Proc3

Caption: Hazard Mitigation through PPE and Procedures.

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